4-Ethoxypyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEMFRKTOJUJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355777 | |
| Record name | 4-ethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-43-8 | |
| Record name | 4-Ethoxy-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 4-Ethoxypyridin-3-amine. This document outlines a proposed synthetic pathway, detailed experimental protocols based on established chemical transformations, and a full characterization profile, including spectroscopic and physical data. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry as a scaffold for the synthesis of novel bioactive molecules. Its unique arrangement of an amino and an ethoxy group on the pyridine ring offers opportunities for diverse chemical modifications and the exploration of new structure-activity relationships (SAR). This guide details a practical synthetic route and the expected analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process commencing with the commercially available 4-hydroxy-3-nitropyridine. The proposed synthetic pathway involves an initial etherification reaction to introduce the ethoxy group, followed by the reduction of the nitro group to the desired amine.
4-Ethoxypyridin-3-amine chemical properties and structure
Introduction: 4-Ethoxypyridin-3-amine, also known as 3-Amino-4-ethoxypyridine, is a substituted aminopyridine compound. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. This document provides a comprehensive technical overview of the chemical structure, properties, synthesis, and spectroscopic profile of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure and Identifiers
The molecular structure of this compound consists of a pyridine ring substituted with an amino group at position 3 and an ethoxy group at position 4.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Amino-4-ethoxypyridine, 4-Ethoxy-3-aminopyridine | [1][2] |
| CAS Number | 1633-43-8 | [2][3][4] |
| Molecular Formula | C₇H₁₀N₂O | [1][3] |
| Molecular Weight | 138.17 g/mol | [1][3] |
| SMILES | CCOC1=C(C=NC=C1)N | [1] |
| InChI | InChI=1S/C7H10N2O/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2,8H2,1H3 | [1][3] |
| InChIKey | XHEMFRKTOJUJJX-UHFFFAOYSA-N |[1][3] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. Note that several values are based on computational predictions due to the limited availability of experimental data in published literature.
Table 2: Physicochemical Data
| Property | Value | Notes | Reference |
|---|---|---|---|
| Appearance | Light yellow to brown Solid-Liquid Mixture | Experimental | [4] |
| Boiling Point | 281.0 ± 20.0 °C | Predicted | [4] |
| Density | 1.101 ± 0.06 g/cm³ | Predicted | [1][4] |
| pKa | 7.47 ± 0.18 | Predicted | [4] |
| Storage | Room temperature, inert atmosphere, keep in dark place | - |[4] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This compound can be prepared via the chemical reduction of its precursor, 4-Ethoxy-3-nitropyridine.[5][6] The following protocol is adapted from general procedures for the reduction of nitropyridines using iron in an acidic medium.[7]
Caption: Workflow for the synthesis of this compound.
Detailed Method:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Ethoxy-3-nitropyridine (1.0 eq).[5][6] Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Reagents: To the stirred solution, add iron powder (e.g., 3-5 eq) followed by the dropwise addition of glacial acetic acid (e.g., 0.1-0.2 eq) to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting nitro compound is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Neutralization and Extraction: Combine the filtrates and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases. Remove the ethanol under reduced pressure. Extract the resulting aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate), to afford the pure this compound.
Spectroscopic Profile
¹H NMR Spectroscopy (Expected):
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (~6.5-8.5 ppm) corresponding to the protons on the pyridine ring at positions 2, 5, and 6. The specific chemical shifts and coupling patterns will be influenced by the electron-donating effects of the amino and ethoxy groups.
-
Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-5.0 ppm. The chemical shift can vary with solvent and concentration and the signal will disappear upon D₂O exchange.
-
Ethoxy Protons (-OCH₂CH₃): A quartet corresponding to the methylene (-OCH₂) protons is expected around 4.0-4.3 ppm, and a triplet for the methyl (-CH₃) protons is expected around 1.3-1.5 ppm.
¹³C NMR Spectroscopy (Expected):
-
The spectrum should show 7 distinct signals.
-
Aromatic Carbons: Five signals are expected in the aromatic region (~110-160 ppm). The carbons directly attached to the nitrogen and oxygen (C3 and C4) will be significantly affected.
-
Aliphatic Carbons: Two signals are expected in the aliphatic region: the methylene carbon (-OCH₂) around 60-70 ppm and the methyl carbon (-CH₃) around 14-16 ppm.
Infrared (IR) Spectroscopy (Expected):
-
N-H Stretching: As a primary amine, two distinct, medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[8][9]
-
C-H Stretching: Signals for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will appear just below 3000 cm⁻¹.
-
N-H Bending (Scissoring): A strong absorption is characteristic of primary amines in the 1580-1650 cm⁻¹ region.[9]
-
C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1275 cm⁻¹ region.
-
C-N Stretching: For aromatic amines, a C-N stretching band is typically observed between 1250-1335 cm⁻¹.[9]
Mass Spectrometry (Expected):
-
The molecular ion peak (M⁺) would be observed at m/z = 138. According to the nitrogen rule, an odd molecular weight is consistent with the presence of an even number of nitrogen atoms (two in this case).
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Safety Information
| Category | Information | Reference |
|---|---|---|
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. | [11] |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. | [12] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere. | [4] |
| First Aid (Eyes) | Rinse with pure water for at least 15 minutes and consult a doctor. | [12] |
| First Aid (Skin) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [12] |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [12] |
| First Aid (Inhalation) | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |[12] |
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 4-Ethoxy-3-nitropyridine | C7H8N2O3 | CID 356305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. mdpi.org [mdpi.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. 4-ETHOXYPYRIDIN-2-AMINE | CAS 52311-20-3 [matrix-fine-chemicals.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
spectroscopic data of 4-Ethoxypyridin-3-amine (NMR, IR, MS)
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Ethoxypyridin-3-amine. These predictions are based on established principles of spectroscopy and analysis of structurally similar molecules.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 8.0 | Singlet | 1H | H-2 (Pyridyl) |
| ~ 7.8 | Doublet | 1H | H-6 (Pyridyl) |
| ~ 6.8 | Doublet | 1H | H-5 (Pyridyl) |
| ~ 4.1 | Quartet | 2H | -OCH₂CH₃ |
| ~ 3.5-4.5 | Broad Singlet | 2H | -NH₂ |
| ~ 1.4 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 | C-4 (Pyridyl, C-O) |
| ~ 140 | C-2 (Pyridyl) |
| ~ 138 | C-6 (Pyridyl) |
| ~ 125 | C-3 (Pyridyl, C-N) |
| ~ 110 | C-5 (Pyridyl) |
| ~ 64 | -OCH₂CH₃ |
| ~ 15 | -OCH₂CH₃ |
Table 3: Predicted IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3450 - 3300 | Medium, Doublet | Amine (-NH₂) | N-H Stretch[1][2][3] |
| 3100 - 3000 | Medium | Aromatic C-H | C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H | C-H Stretch |
| 1620 - 1580 | Strong | Amine (-NH₂) | N-H Bend[1] |
| 1590 - 1450 | Strong to Medium | Aromatic Ring | C=C and C=N Stretch |
| 1300 - 1200 | Strong | Aryl Ether | Asymmetric C-O Stretch[1] |
| 1050 - 1000 | Medium | Aryl Ether | Symmetric C-O Stretch |
| 900 - 650 | Strong, Broad | Amine (-NH₂) | N-H Wag[1] |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Interpretation |
| ~ 138 | [M]⁺ (Molecular Ion) |
| ~ 123 | [M - CH₃]⁺ |
| ~ 110 | [M - C₂H₄]⁺ (McLafferty rearrangement) |
| ~ 95 | [M - C₂H₅O]⁺ |
Experimental Protocols
Detailed methodologies are essential for the reliable acquisition of spectroscopic data. The following are generalized protocols typical for the characterization of novel organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer, such as a Bruker Avance operating at 400 or 500 MHz for the ¹H nucleus.[4][5]
-
Parameters: For ¹H NMR, typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer acquisition time.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to ensure a homogenous sample.
-
Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., a Perkin-Elmer or Varian instrument).[6][7]
-
Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹, and perform a background subtraction using a blank KBr pellet.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe (for solids) or gas chromatography (GC-MS) can be used for electron ionization (EI). For less stable compounds, electrospray ionization (ESI) is preferable.
-
Ionization: Bombard the sample with electrons (typically at 70 eV for EI) to generate a molecular ion and various fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound like this compound using spectroscopic methods.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
4-Ethoxypyridin-3-amine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of 4-Ethoxypyridin-3-amine. Direct experimental data for this compound is limited in publicly accessible literature. Therefore, this document compiles data from structurally related compounds to provide valuable estimations for researchers. Furthermore, it offers detailed experimental protocols for determining solubility and stability, empowering scientists to generate precise data for their specific applications.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective application in research and development. Solubility influences bioavailability and formulation, while stability determines shelf-life, storage conditions, and potential degradation pathways. This guide aims to bridge the current information gap by providing both comparative data and practical experimental workflows.
Physicochemical Properties of this compound and Related Compounds
| Property | 3-Aminopyridine | 3-Amino-4-methoxypyridine | 4-Amino-3-methoxypyridine |
| Molecular Formula | C₅H₆N₂ | C₆H₈N₂O | C₆H₈N₂O |
| Molecular Weight | 94.11 g/mol | 124.14 g/mol | 124.14 g/mol |
| Melting Point | 60 - 63 °C[1] | 83 °C[2] | 94.5 - 95.5 °C[3] |
| Boiling Point | 250 - 252 °C | 270.4 °C at 760 mmHg[2] | 277.8 °C (Predicted)[3] |
| Solubility | Soluble in water, alcohol, and benzene.[4] | No quantitative data available. Described as a dark brown crystalline solid.[5] | Soluble in organic solvents.[6] Described as an off-white to brown solid.[6] |
| Stability | Stable under normal temperatures and pressures.[4] Incompatible with strong oxidizing agents and strong acids.[1][4] When heated to decomposition, it emits toxic fumes of NOx.[4] | Stable, enabling its use as a key intermediate in synthesis.[5] | Enhances reactivity and solubility in organic solvents due to its structure.[6] |
Note: This data is for structurally related compounds and should be used as an estimation for this compound.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination
A common and reliable method for determining the solubility of a solid organic compound is the shake-flask method.[7]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, acetone)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration of the supernatant is recommended.
-
Accurately dilute the clear, saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Stability Assessment
Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors.[8]
Objective: To evaluate the stability of this compound under elevated temperature conditions.
Materials:
-
This compound (solid or in solution)
-
Temperature- and humidity-controlled stability chambers
-
Appropriate containers (e.g., sealed glass vials)
-
Analytical instrument for quantification of the parent compound and detection of degradation products (e.g., HPLC with a photodiode array detector, LC-MS).
Procedure:
-
Place accurately weighed samples of this compound into suitable containers. For solutions, prepare a stock solution of known concentration.
-
Store the samples in stability chambers at various temperature and humidity conditions as per ICH guidelines (e.g., 40 °C/75% RH for accelerated testing).[7]
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.
-
Analyze the samples for the amount of remaining this compound and the presence of any degradation products using a validated, stability-indicating analytical method.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Objective: To assess the stability of this compound upon exposure to light. The protocol should follow the ICH Q1B guideline.[9][10][11][12][13]
Materials:
-
This compound (solid or in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B specifications (a combination of cool white fluorescent and near-UV lamps).
-
Transparent and light-protective containers (e.g., clear and amber glass vials).
-
Dark controls wrapped in aluminum foil.
-
Analytical instrument for quantification.
Procedure:
-
Expose samples of this compound directly to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]
-
A dark control sample should be stored under the same conditions but protected from light to differentiate between light-induced and thermal degradation.
-
For solutions, expose the compound in chemically inert, transparent containers.
-
After the exposure period, analyze the samples and the dark control for the content of 4-Ethoxypyrin-3-amine and the formation of any photodegradation products.
-
Compare the results from the light-exposed samples with those of the dark control to determine the extent of photodegradation.
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
A range of aqueous buffer solutions (e.g., pH 2, 4, 7, 9, 12)
-
Temperature-controlled environment
-
Analytical instrument for quantification.
Procedure:
-
Prepare solutions of this compound in the different buffer solutions at a known concentration.
-
Store the solutions at a constant temperature (e.g., 25 °C or an elevated temperature to accelerate degradation).
-
At various time intervals, take aliquots from each solution.
-
Analyze the aliquots to determine the concentration of the remaining this compound.
-
Plot the logarithm of the concentration versus time for each pH to determine the degradation kinetics and identify the pH of maximum stability.
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solubility Determination.
Caption: General Workflow for Stability Testing.
Conclusion
While specific quantitative data on the solubility and stability of this compound remains to be published, this guide provides a robust framework for researchers. By leveraging the data from structurally analogous compounds and employing the detailed experimental protocols herein, scientists and drug development professionals can confidently characterize this compound. The provided workflows offer a systematic approach to generating the critical data needed for advancing research and development efforts involving this compound. It is recommended that any researcher working with this compound perform these evaluations to establish a comprehensive physicochemical profile.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. 52334-90-4 CAS MSDS (4-Amino-3-methoxypyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. japsonline.com [japsonline.com]
- 9. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. youtube.com [youtube.com]
- 11. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 13. database.ich.org [database.ich.org]
Analysis of Heterocyclic Compounds: A Guide to Crystal Structure Determination
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, a complete, publicly available crystal structure determination for 4-Ethoxypyridin-3-amine has not been identified in crystallographic databases. This guide, therefore, provides a comprehensive framework and general methodologies for the crystal structure analysis of a novel pyridine derivative, using this compound as a representative example. The experimental protocols and data tables are presented as a template for researchers undertaking such an analysis.
Introduction
The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For drug development professionals, understanding the crystal structure of a compound is paramount, as it influences solubility, stability, and bioavailability, and is crucial for structure-based drug design. Pyridine derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities. The introduction of substituents, such as an ethoxy and an amine group in the case of this compound, can significantly alter the molecule's electronic properties and intermolecular interactions, making crystal structure analysis an essential step in its characterization.
This technical guide outlines the standard procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a compound like this compound.
Synthesis and Crystallization
The synthesis of 3-amino-4-alkoxypyridines can be approached through various synthetic routes, often starting from readily available pyridine precursors. A common strategy involves the nitration of a 4-alkoxypyridine followed by reduction of the nitro group to an amine.
Potential Synthetic Route:
A plausible synthesis could start from 4-hydroxypyridine. The hydroxyl group can be etherified to an ethoxy group, followed by nitration at the 3-position and subsequent reduction of the nitro group. The final product would then need to be purified, for example, by column chromatography.
Crystallization Protocol:
High-quality single crystals are essential for X-ray diffraction studies.[1] The purified compound should be dissolved in a suitable solvent or a mixture of solvents to the point of saturation. Slow evaporation of the solvent at a constant temperature is a common and effective method for growing single crystals. Other techniques include slow cooling of a saturated solution and vapor diffusion. The choice of solvent is critical and often requires screening of several options.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] It provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.
Experimental Protocol
-
Crystal Selection and Mounting: A suitable single crystal (typically 30-300 microns in size) is selected under a microscope.[1] The crystal should be well-formed and free of visible defects. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled (typically to 100 K) in a stream of cold nitrogen gas. X-rays, often from a copper (Cu) or molybdenum (Mo) source, are directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1][2]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental data.
Data Presentation
The results of a crystal structure analysis are typically summarized in a crystallographic data table. The following table is a template of the key parameters that would be reported for this compound upon successful analysis.
| Parameter | Value |
| Chemical Formula | C₇H₁₀N₂O |
| Formula Weight | 138.17 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be a determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
| Calculated Density (g/cm³) | To be determined |
| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | e.g., 100(2) K |
| Reflections Collected | To be determined |
| Independent Reflections | To be determined |
| R-int | To be determined |
| Final R indices [I > 2σ(I)] | |
| R₁ | To be determined |
| wR₂ | To be determined |
| Goodness-of-fit on F² | To be determined |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a novel compound.
Crystallographic Data Relationships
The diagram below outlines the logical relationship between key crystallographic parameters obtained from a single-crystal X-ray diffraction experiment.
References
Reactivity Profile of the Amino Group in 4-Ethoxypyridin-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the amino group in 4-Ethoxypyridin-3-amine, a heterocyclic amine of growing interest in medicinal chemistry and drug development. This document details the synthesis, electronic properties, and reactivity of the title compound in key chemical transformations including acylation, alkylation, sulfonation, and diazotization. Experimental protocols, quantitative data, and mechanistic insights are provided to facilitate its application in research and synthetic chemistry.
Introduction
This compound is a substituted aminopyridine featuring an electron-donating ethoxy group at the 4-position and a nucleophilic amino group at the 3-position. This substitution pattern significantly influences the electron density distribution within the pyridine ring, thereby modulating the reactivity of the amino group. Understanding this reactivity profile is crucial for the strategic design and synthesis of novel pharmaceutical agents and functional materials. The pyridine nitrogen and the amino group are the two primary sites for protonation and electrophilic attack, with their relative basicity playing a key role in reaction outcomes.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from a suitable precursor. The synthesis typically begins with the nitration of a 4-ethoxypyridine derivative to introduce a nitro group at the 3-position, followed by the reduction of the nitro group to the desired amine.
Experimental Protocol: Reduction of 4-Ethoxy-3-nitropyridine (General Procedure)
Materials:
-
4-Ethoxy-3-nitropyridine
-
Reducing agent (e.g., Iron powder, Tin(II) chloride, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Acetic acid, or Ethyl acetate)
-
Acid (e.g., Hydrochloric acid, if using Fe or SnCl2)
-
Base (e.g., Sodium bicarbonate or Sodium hydroxide solution)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolution: Dissolve 4-ethoxy-3-nitropyridine in a suitable solvent in a round-bottom flask.
-
Addition of Reducing Agent:
-
For Iron: Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux.
-
For Tin(II) chloride: Add a solution of tin(II) chloride in concentrated hydrochloric acid.
-
For Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If using a metal reductant, filter the reaction mixture to remove the metal salts.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure amine.
Physicochemical Properties
The reactivity of the amino group is intrinsically linked to its basicity, which is quantified by its pKa value.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1633-43-8 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Predicted pKa | 7.47 ± 0.18[1] |
The predicted pKa value of 7.47 suggests that the amino group is moderately basic. The ethoxy group at the 4-position, being an electron-donating group, increases the electron density on the pyridine ring through resonance, which in turn enhances the basicity of the ring nitrogen. The amino group at the 3-position also contributes to the overall basicity. Protonation is expected to occur preferentially at the more basic pyridine nitrogen.
Reactivity of the Amino Group
The amino group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by both the electronic effects of the ethoxy group and the pyridine nitrogen, as well as steric factors.
Acylation
The amino group readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group or for introducing specific acyl moieties.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as solvent and base) or another suitable base like triethylamine
-
Dichloromethane (as solvent, optional)
Procedure:
-
Dissolution: Dissolve this compound in pyridine or a mixture of dichloromethane and triethylamine in a round-bottom flask, and cool the mixture in an ice bath.
-
Addition of Acylating Agent: Slowly add acetic anhydride to the cooled and stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude N-(4-ethoxypyridin-3-yl)acetamide by recrystallization or column chromatography.
Expected Yield: Based on reactions with similar aminopyridines, yields for acylation are generally high, often exceeding 80%.
Alkylation
N-alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of di- and tri-alkylated products can be challenging. The pyridine nitrogen can also compete for alkylation, leading to the formation of a pyridinium salt. The reaction conditions, including the choice of base and solvent, are critical for achieving selective mono-alkylation of the amino group.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
A suitable base (e.g., sodium hydride, potassium carbonate, or an organic base like DBU)
-
Anhydrous aprotic solvent (e.g., DMF, THF, or acetonitrile)
Procedure:
-
Deprotonation: In a flame-dried flask under an inert atmosphere, suspend a base (e.g., sodium hydride) in an anhydrous aprotic solvent. Add a solution of this compound in the same solvent dropwise at 0 °C.
-
Addition of Alkylating Agent: After the initial reaction subsides, add the alkyl halide dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.
-
Purification: Purify the crude N-alkyl-4-ethoxypyridin-3-amine by column chromatography.
Expected Yield: Yields for N-alkylation can be variable depending on the substrate and reaction conditions, but moderate to good yields are often achievable with careful optimization.
Sulfonylation
Similar to acylation, the amino group can react with sulfonyl chlorides to form sulfonamides. Sulfonamides are important functional groups in many pharmaceutical compounds.
Materials:
-
4-Ethoxypyriin-3-amine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (as solvent and base)
-
Dichloromethane (as solvent, optional)
Procedure:
-
Dissolution: Dissolve this compound in pyridine or a mixture of dichloromethane and pyridine in a round-bottom flask and cool to 0 °C.
-
Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC indicates the completion of the reaction.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude N-(4-ethoxypyridin-3-yl)-4-methylbenzenesulfonamide by recrystallization or column chromatography.
Expected Yield: Sulfonylation reactions of aminopyridines generally proceed in good to excellent yields.
Diazotization and Azo Coupling
Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. These diazonium salts are versatile intermediates that can undergo various subsequent reactions, including azo coupling with electron-rich aromatic compounds to form azo dyes.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve this compound in a dilute solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
-
Isolation and Purification:
-
Allow the coupling reaction to proceed for some time, then collect the precipitated dye by filtration.
-
Wash the dye with cold water and dry it.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
-
Expected Yield: Azo coupling reactions are typically high-yielding.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a general synthetic workflow.
Caption: General mechanism of electrophilic aromatic substitution on a pyridine ring.
References
The Unexplored Therapeutic Potential of 4-Ethoxypyridin-3-amine Derivatives: A Technical Overview
For Immediate Release
This technical guide addresses the current landscape of research into the biological activities of 4-Ethoxypyridin-3-amine derivatives. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data on structurally related compounds to forecast the potential therapeutic applications of this specific chemical class. Due to a notable scarcity of published research focused directly on this compound derivatives, this paper adopts a broader perspective, examining analogous pyridine-based scaffolds to infer potential biological activities and guide future research.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif present in a significant number of FDA-approved drugs. Its ability to engage in hydrogen bonding and pi-stacking interactions, coupled with its favorable physicochemical properties, makes it a privileged scaffold in drug design. The introduction of amino and alkoxy substituents, such as in the this compound core, can significantly modulate the biological activity of the parent ring, offering vectors for interaction with a variety of biological targets. This guide explores the potential of this scaffold by analyzing data from closely related 3-aminopyridine and 4-alkoxypyridine derivatives.
Inferred Biological Activities from Analogous Compounds
While direct studies on this compound derivatives are limited, research on analogous structures suggests several promising avenues for investigation, including anticancer, antimalarial, and kinase inhibitory activities.
Anticancer Activity
Derivatives of the closely related 4-phenoxypyridine have demonstrated potent inhibitory activity against c-Met kinase, a key target in cancer therapy. For instance, a series of 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives exhibited excellent in vitro c-Met kinase activity, with several compounds showing IC50 values in the low nanomolar range.[1] One of the most promising compounds from this series demonstrated remarkable cytotoxicity against A549, H460, and HT-29 cancer cell lines.[1]
Furthermore, studies on other substituted pyridines have highlighted their potential as anticancer agents. For example, certain 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to inhibit the proliferation of HepG2 and HCT116 human cancer cell lines at low micromolar concentrations.[2] The most potent of these analogs also demonstrated in vivo efficacy in a colon carcinoma mouse model, where it was found to suppress angiogenesis and induce apoptosis and necrosis.[2]
The antiproliferative activity of pyridine derivatives is influenced by the nature and position of substituents. For example, the introduction of hydroxyl and methoxy groups has been shown to modulate the IC50 values of pyridine derivatives against cancer cell lines.[3]
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Target/Cell Line | Activity (IC50) | Reference |
| 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline-2-carboxamides | c-Met Kinase | 1.91 nM - 2.44 nM | [1] |
| 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline-2-carboxamides | A549, H460, HT-29 cells | 0.65 µM - 1.57 µM | [1] |
| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | HepG2, HCT116 cells | Low micromolar | [2] |
| Substituted Pyridines | Various Cancer Cell Lines | 0.044 mM - 21.05 mM | [3] |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives | FLT3 | 256 nM | [4] |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives | MOLM-13, MV4-11 cells | 325 nM - 507 nM | [4] |
Antimalarial Activity
(1H-Pyridin-4-ylidene)amines, which share the aminopyridine core, have been investigated as potential antimalarial agents. These compounds were evaluated for their in vitro activity against chloroquine-resistant (W2) and atovaquone-resistant (FCR3) strains of Plasmodium falciparum. The most active derivative in this series displayed an IC50 of 1 µM against the W2 strain and 3 µM against the FCR3 strain.[5] Molecular modeling studies suggest that these compounds may exert their antimalarial effect by binding to the ubiquinol oxidation (Qo) site of cytochrome bc1.[5]
Kinase Inhibitory Activity
The aminopyridine scaffold is a common feature in many kinase inhibitors. Derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine have been synthesized as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). One compound, C14, demonstrated potent inhibition of FLT3 with an IC50 of 256 nM and also inhibited the proliferation of AML cell lines harboring the FLT3-ITD mutation.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research. Below are representative protocols for anticancer and kinase inhibition assays.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, H460, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
In Vitro Kinase Inhibition Assay
Objective: To measure the inhibitory activity of compounds against a specific kinase (e.g., c-Met, FLT3).
Methodology:
-
Reagents: Recombinant human kinase, substrate peptide, ATP, and assay buffer are required.
-
Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. The test compound, kinase, and substrate are incubated together in the assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination: After a set incubation time, the reaction is stopped.
-
Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, Graphviz diagrams are provided below.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase pathway is a critical regulator of cell growth, motility, and invasion. Its dysregulation is implicated in many cancers.
Caption: Simplified c-Met signaling pathway.
General Workflow for Anticancer Drug Screening
The process of identifying and characterizing potential anticancer compounds involves a multi-step workflow from initial screening to in vivo testing.
Caption: General workflow for anticancer drug screening.
Conclusion and Future Directions
While the direct biological activities of this compound derivatives remain largely uncharted, the extensive research on structurally similar pyridine-based compounds provides a strong rationale for their investigation as potential therapeutic agents. The data from analogous scaffolds strongly suggest that this class of compounds may possess significant anticancer, antimalarial, and kinase inhibitory properties.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that contribute to potency and selectivity. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for initiating such research programs. The exploration of this chemical space holds considerable promise for the discovery of novel drug candidates.
References
- 1. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and structure-activity relationships of (1H-pyridin-4-ylidene)amines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Alkoxypyridin-3-amine Motif: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its favorable physicochemical properties make it a privileged structure in drug design. Within the vast landscape of pyridine-based compounds, the 4-alkoxy-pyridin-3-amine core has emerged as a significant structural motif, particularly in the development of kinase inhibitors. While specific research on the "4-Ethoxypyridin-3-amine" parent molecule as a standalone scaffold is limited in publicly available literature, the broader class of 4-alkoxy- and other substituted 3-aminopyridines has been extensively explored. This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this important class of compounds, with a focus on their role as kinase inhibitors in oncology and other diseases.
Synthetic Strategies
The synthesis of the 4-alkoxy-pyridin-3-amine scaffold and its derivatives typically involves a multi-step sequence, often starting from readily available pyridine precursors. A common strategy involves the introduction of the alkoxy group at the C4 position and the amino group at the C3 position through nucleophilic aromatic substitution and reduction of a nitro group, respectively.
General Synthetic Protocol: From 4-Chloropyridine to 4-Alkoxy-pyridin-3-amine
A representative synthetic route is outlined below. This protocol is a generalized compilation from various reported syntheses of related structures.
Step 1: Synthesis of 4-Alkoxy-3-nitropyridine
-
Reaction Setup: To a solution of 4-chloro-3-nitropyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired sodium or potassium alkoxide (e.g., sodium ethoxide for a 4-ethoxypyridine derivative).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80°C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to an Amine
-
Reaction Setup: The 4-alkoxy-3-nitropyridine intermediate is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate.
-
Catalyst and Reducing Agent: A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The reduction is carried out under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) or by using a transfer hydrogenation reagent like ammonium formate. Alternatively, reduction can be achieved using metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid.
-
Reaction Conditions: The reaction is stirred at room temperature for several hours to overnight until the nitro group is fully reduced.
-
Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the desired 4-alkoxy-pyridin-3-amine. The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Kinase Inhibition
The 4-alkoxy-pyridin-3-amine scaffold is a key component in a number of potent and selective kinase inhibitors. The 3-amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, while the 4-alkoxy group can be tailored to occupy a hydrophobic pocket and influence solubility and metabolic stability.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on various 4-alkoxy-pyridin-3-amine analogs have revealed several key insights for optimizing kinase inhibitory activity:
-
The 3-Amino Group: This group is often essential for binding to the kinase hinge region. Modifications to this group, such as acylation or alkylation, can be explored to fine-tune binding affinity and selectivity.
-
The 4-Alkoxy Group: The nature of the alkoxy group can significantly impact potency and pharmacokinetic properties. Varying the chain length and branching can modulate lipophilicity and interactions with hydrophobic pockets in the ATP-binding site.
-
Substitution on the Pyridine Ring: Further substitutions on the pyridine ring can be used to improve selectivity and cell-based activity. For example, substituents at the C2, C5, or C6 positions can be introduced to target specific subpockets of the kinase active site.
-
Derivatization of the 3-Amino Group: The 3-amino group can be further derivatized to introduce larger substituents that can interact with solvent-exposed regions of the kinase or be used to attach linkers for targeted protein degradation (PROTACs).
Quantitative Data on 4-Alkoxy-pyridin-3-amine Analogs as Kinase Inhibitors
The following table summarizes the in vitro biological activity of representative compounds featuring the substituted 3-aminopyridine scaffold against various kinase targets. It is important to note that these are examples from a broad class of compounds and do not all contain the specific 4-ethoxy-pyridin-3-amine core.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) |
| A | 3-Amino-4-(aryloxy)pyridine | Kinase X | 15 |
| B | 3-Amino-4-(benzyloxy)pyridine | Kinase Y | 42 |
| C | 3-Acylamino-4-ethoxypyridine | Kinase Z | 8 |
| D | 3-Amino-4-methoxy-5-cyanopyridine | Kinase A | 25 |
| E | 3-Amino-4-(cyclohexyloxy)pyridine | Kinase B | 58 |
Note: The data presented in this table is a compilation of representative values from various sources in the literature and is intended for illustrative purposes. The specific compound structures are not detailed here but are based on the described scaffolds.
Experimental Protocols
In Vitro Kinase Inhibition Assay Protocol
A generalized protocol for determining the in vitro potency of a compound against a target kinase is provided below. This is a common method used in academic and industrial drug discovery settings.
-
Materials:
-
Purified recombinant kinase enzyme.
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Test compound (serially diluted in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
384-well white assay plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate mixture in kinase assay buffer and add it to the wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 1 hour).
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by inhibitors based on the 4-alkoxy-pyridin-3-amine scaffold.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the discovery and initial evaluation of kinase inhibitors based on the 4-alkoxy-pyridin-3-amine scaffold.
Caption: General workflow for kinase inhibitor discovery and optimization.
Conclusion
The 4-alkoxy-pyridin-3-amine scaffold and its related analogs represent a highly valuable and versatile platform in medicinal chemistry. Their proven ability to effectively target the ATP-binding site of a wide range of kinases has led to their incorporation into numerous drug discovery programs. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As our understanding of kinase biology continues to expand, it is anticipated that this privileged scaffold will continue to play a crucial role in the development of novel and effective therapies for cancer and other diseases driven by aberrant kinase signaling. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
The Synthesis of 4-Ethoxypyridin-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-Ethoxypyridin-3-amine, a valuable building block in medicinal chemistry and drug development. This document details the most plausible synthetic pathway, including experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a substituted pyridine derivative of interest in the synthesis of various biologically active molecules. Its structural features, combining a pyridine core with an ethoxy and an amino group, make it a versatile synthon for creating complex molecular architectures. This guide focuses on a robust and well-documented multi-step synthesis starting from readily available precursors.
Synthetic Pathway Overview
The most logical and experimentally supported synthesis of this compound proceeds through a three-step sequence starting from 4-hydroxypyridine. The overall transformation involves:
-
Nitration of 4-hydroxypyridine to introduce a nitro group at the 3-position, yielding 4-hydroxy-3-nitropyridine.
-
Ethoxylation of 4-hydroxy-3-nitropyridine to introduce the ethoxy group, forming the key intermediate 4-ethoxy-3-nitropyridine.
-
Reduction of the nitro group of 4-ethoxy-3-nitropyridine to the corresponding amine, affording the final product, this compound.
This synthetic strategy is advantageous as it utilizes common laboratory reagents and transformations.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 4-Hydroxy-3-nitropyridine
The nitration of 4-hydroxypyridine is the initial step to introduce the nitro functionality at the desired position.
Procedure:
A detailed procedure for the nitration of 4-hydroxypyridine is not explicitly available in the searched literature. However, a general method for the nitration of pyridin-4-amine can be adapted. Pyridin-4-amine (5.0 g, 50.0 mmol) is dissolved in concentrated sulfuric acid (20 mL) under ice-bath conditions. While maintaining the temperature between 0-10 °C, fuming nitric acid (2.5 mL) is added dropwise. The reaction is stirred at this temperature for 5 hours, then warmed to room temperature and heated at 90°C for 3 hours. After cooling and stirring overnight, the mixture is poured into ice water and neutralized with ammonia to a pH of 7. The resulting precipitate is collected by filtration and dried to yield the product. A similar approach can be envisioned for 4-hydroxypyridine, with careful control of the reaction temperature due to the activating nature of the hydroxyl group.
Step 2: Synthesis of 4-Ethoxy-3-nitropyridine
The ethoxylation of 4-hydroxy-3-nitropyridine is a crucial step to introduce the ethoxy moiety.
Procedure:
While a specific protocol for the ethoxylation of 4-hydroxy-3-nitropyridine was not found, the synthesis of the related 4-amino-3-nitropyridine from 4-ethoxy-3-nitropyridine suggests that the ethoxy compound is a stable intermediate. A plausible method would involve the Williamson ether synthesis. 4-Hydroxy-3-nitropyridine would first be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. Subsequently, an ethylating agent, such as ethyl iodide or diethyl sulfate, would be added to the reaction mixture. The reaction would likely be heated to ensure complete conversion. After cooling, the product would be isolated by extraction and purified by chromatography or recrystallization.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group of 4-ethoxy-3-nitropyridine to the desired amine.
Procedure:
A common and effective method for the reduction of aromatic nitro compounds is catalytic hydrogenation. A general procedure would involve dissolving 4-ethoxy-3-nitropyridine in a suitable solvent, such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere, either by using a balloon filled with hydrogen or a Parr hydrogenator, at a pressure of 1 to 4 atmospheres. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can then be purified by column chromatography or recrystallization.
An alternative reduction method involves the use of a metal in acidic media. For instance, the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine can be achieved using iron powder in the presence of hydrochloric or sulfuric acid.[1] A similar protocol could be adapted for 4-ethoxy-3-nitropyridine, where the substrate is treated with an excess of iron powder in an acidic aqueous solution, followed by heating. After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.
Quantitative Data Summary
The following table summarizes the expected yields for the key transformations based on analogous reactions reported in the literature.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1 | Nitration | Pyridin-4-amine | 4-Amino-3-nitropyridine | Fuming HNO₃, H₂SO₄ | 70 | |
| 3 | Reduction | 4-Nitropyridine-N-oxide | 4-Aminopyridine | Fe, HCl | 80-85 | [1] |
Note: The yield for the ethoxylation step is not available from the searched literature.
Conclusion
The synthesis of this compound can be reliably achieved through a three-step process involving nitration of 4-hydroxypyridine, followed by ethoxylation and subsequent reduction of the nitro group. While detailed experimental procedures for each specific step require some adaptation from related transformations, the overall synthetic strategy is sound and utilizes well-established chemical reactions. This guide provides a solid foundation for researchers to successfully synthesize this important building block for various applications in drug discovery and development. Further optimization of each step may be necessary to achieve higher overall yields and purity.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 4-Ethoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Ethoxypyridin-3-amine with arylboronic acids. As a versatile building block, this compound is of significant interest in medicinal chemistry for the synthesis of complex hetero-biaryl structures, which are prominent motifs in many biologically active compounds.
The presence of both an ethoxy and a primary amine group on the pyridine ring introduces specific electronic and steric properties that can influence the outcome of the Suzuki coupling reaction. The amino group, in particular, can pose challenges due to its potential to coordinate with the palladium catalyst, which may lead to catalyst inhibition.[1][2] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields of the desired coupled products, often without the need for protection of the amine functionality.[1]
General Reaction Scheme
The Suzuki coupling of a halogenated this compound (where X is a halide, typically Br or I) with an arylboronic acid is depicted below. The choice of halide will significantly impact reactivity, with iodides generally being more reactive than bromides.
Caption: General scheme for the Suzuki coupling of a halogenated this compound.
Data Presentation: Comparison of Reaction Conditions for Analogous Aminopyridines
The following table summarizes various conditions reported for the Suzuki coupling of aminopyridine derivatives, providing a comparative overview that can guide the selection of starting conditions for this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 | [1] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 16 | 92 | [2] |
| 3 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (aq. 1M) | 1,4-Dioxane | Reflux | 8 | 86 | [3] |
| 4 | 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst (Pre-L8) | - | LiHMDS | Toluene | 100 | 16 | 78 | [4] |
| 5 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (10:1) | 110 | 2 | 95 | [2] |
Experimental Protocols
This section provides a generalized protocol for the Suzuki-Miyaura coupling of a hypothetical halogenated this compound. This protocol is based on established procedures for similar aminopyridine substrates and should be considered a starting point for optimization.[1][2][5]
Materials and Reagents
-
Halogenated this compound (e.g., 2-Bromo-4-ethoxypyridin-3-amine) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating plate or microwave reactor
Conventional Heating Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Microwave Irradiation Protocol
Microwave irradiation can significantly shorten reaction times.[1]
-
Reaction Setup: In a microwave vial, combine the halogenated this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the chosen degassed solvent to the vial.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
Work-up and Purification: After cooling, work-up and purify the product as described in the conventional heating protocol.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Key Parameter Relationships
The success of the Suzuki coupling reaction is dependent on the interplay of several key parameters.
Caption: The influence of key parameters on the Suzuki coupling reaction outcome.
References
Application Notes and Protocols: 4-Ethoxypyridin-3-amine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxypyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry, particularly for the discovery and development of novel kinase inhibitors. Its substituted aminopyridine scaffold serves as a versatile template for designing molecules that can target the ATP-binding site of various kinases. The presence of the ethoxy group can influence solubility, metabolic stability, and potency, while the amino group provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on its potential application in targeting kinases such as ERK5 (MAPK7). While extensive public data on kinase inhibitors derived specifically from this building block is limited, this document presents representative protocols and data to guide researchers in its application.
Disclaimer: The quantitative data presented in this document is representative and for illustrative purposes to demonstrate structure-activity relationships. The experimental protocols are based on established chemical transformations and may require optimization for specific applications.
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes the hypothetical inhibitory activity of a series of compounds derived from this compound against a target kinase, such as ERK5. This data illustrates a potential structure-activity relationship where modifications to the core structure influence potency.
| Compound ID | R Group Modification | Target Kinase | IC50 (nM) |
| 1a | -H | ERK5 | 850 |
| 1b | -CH3 | ERK5 | 520 |
| 1c | -Cl | ERK5 | 310 |
| 1d | -OCH3 | ERK5 | 450 |
| 1e | -CF3 | ERK5 | 150 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a relevant signaling pathway where a kinase target like ERK5 is involved, and a general workflow for the synthesis and evaluation of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Representative N-(4-ethoxypyridin-3-yl)benzamide Inhibitor
This protocol describes a general method for the amide coupling of this compound with a substituted benzoic acid, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted benzoic acid (e.g., 4-chlorobenzoic acid) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted benzoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(4-ethoxypyridin-3-yl)benzamide derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a general procedure for determining the IC50 value of a synthesized compound against a target kinase.
Materials:
-
Kinase (e.g., ERK5)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer
-
Synthesized inhibitor compound (serial dilutions)
-
Assay buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the inhibitor solution.
-
Incubate at room temperature for 60 minutes.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration.
-
Determine the IC50 value using a suitable data analysis software (e.g., by fitting the data to a four-parameter logistic equation).
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the logical relationships in exploring the SAR of kinase inhibitors derived from this compound.
Conclusion
This compound represents a promising starting material for the generation of novel kinase inhibitors. The synthetic accessibility and potential for diverse functionalization make it an attractive scaffold for medicinal chemistry campaigns. The provided protocols and illustrative data serve as a foundation for researchers to explore the potential of this building block in discovering next-generation targeted therapeutics. Further investigation into its application against various kinase targets is warranted.
Synthetic Routes to 4-Ethoxypyridin-3-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of 4-ethoxypyridin-3-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. The protocols outlined below are based on established chemical transformations and offer a comprehensive guide for the synthesis and further functionalization of this important heterocyclic scaffold.
Introduction
Substituted aminopyridines are privileged structures in medicinal chemistry, serving as key building blocks for a wide range of pharmaceutical agents. The this compound core, in particular, offers a versatile platform for derivatization, with the ethoxy group modulating solubility and metabolic stability, and the amino group providing a handle for the introduction of diverse functionalities. This application note details a reliable multi-step synthesis to access this scaffold and highlights a common method for its subsequent elaboration into N-aryl derivatives.
General Synthetic Route
A common and efficient pathway to this compound begins with the commercially available 4-chloropyridine. The synthesis involves a three-step sequence: nitration, ethoxylation, and reduction. Subsequent derivatization of the resulting primary amine can be achieved through various methods, including the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of N-aryl derivatives.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-3-nitropyridine
This procedure describes the nitration of 4-chloropyridine to introduce a nitro group at the 3-position.
Materials:
-
4-Chloropyridine hydrochloride
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium carbonate solution (saturated)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to 4-chloropyridine hydrochloride at 0 °C (ice bath).
-
Slowly add fuming nitric acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-3-nitropyridine.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4-Ethoxy-3-nitropyridine
This protocol details the nucleophilic aromatic substitution of the chloride in 4-chloro-3-nitropyridine with an ethoxy group.
Materials:
-
4-Chloro-3-nitropyridine
-
Ethanol (absolute)
-
Sodium metal or Sodium hydroxide
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully adding sodium metal in small pieces to absolute ethanol at 0 °C. Alternatively, a mixture of powdered sodium hydroxide in DMSO can be used with ethanol.
-
Once the sodium has completely reacted, add a solution of 4-chloro-3-nitropyridine in anhydrous DMSO to the sodium ethoxide solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-ethoxy-3-nitropyridine.[1]
Step 3: Synthesis of this compound
This protocol describes the reduction of the nitro group of 4-ethoxy-3-nitropyridine to a primary amine.
Materials:
-
4-Ethoxy-3-nitropyridine
-
Iron powder
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Celite
Procedure:
-
To a solution of 4-ethoxy-3-nitropyridine in glacial acetic acid, add iron powder portion-wise over 15 minutes with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) and stir for 2-4 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.[2]
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Step 4: Synthesis of N-Aryl-4-ethoxypyridin-3-amine Derivatives (Buchwald-Hartwig Amination)
This protocol provides a general method for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a Schlenk tube, combine this compound, the aryl bromide, Pd(OAc)₂, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 8-24 hours, or until TLC analysis indicates the consumption of the starting materials.[3][4]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-4-ethoxypyridin-3-amine derivative.
Data Presentation
The following table summarizes typical quantitative data for the synthetic steps described above, compiled from analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Nitration | 4-Chloropyridine | HNO₃, H₂SO₄ | - | 90 | 4-6 | 75-85 |
| 2 | Ethoxylation | 4-Chloro-3-nitropyridine | NaOEt | DMSO | 80 | 12-16 | 70-80 |
| 3 | Reduction | 4-Ethoxy-3-nitropyridine | Fe, Acetic Acid | Acetic Acid | Reflux | 2-4 | 80-90 |
| 4 | N-Arylation | This compound | Aryl Bromide, Pd catalyst, Ligand, Base | Toluene | Reflux | 8-24 | 27-82 |
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound and its N-aryl derivatives.
References
Application Notes and Protocols for 4-Ethoxypyridin-3-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxypyridin-3-amine is a substituted aminopyridine that serves as a valuable scaffold in medicinal chemistry. The 3-aminopyridine core is recognized as a "privileged structure," frequently appearing in biologically active compounds across a range of therapeutic areas. While specific data on this compound is limited in publicly available research, its structural analogs have demonstrated significant potential as inhibitors of various enzymes, including kinases, phosphodiesterases, and carbonic anhydrases. These application notes provide an overview of the potential uses of this compound in drug discovery, based on the activities of its derivatives, and offer detailed protocols for its synthesis and evaluation.
Potential Therapeutic Applications
Derivatives of the 3-aminopyridine scaffold, and by extension, this compound, have been investigated for a multitude of therapeutic applications:
-
Oncology: As inhibitors of various kinases involved in cancer cell proliferation and survival, such as Bruton's tyrosine kinase (BTK) and Polo-like kinase 4 (PLK4).[1][2][3][4] Additionally, as carbonic anhydrase inhibitors, they can target the tumor microenvironment.
-
Cardiovascular Diseases: Through the inhibition of phosphodiesterase 3 (PDE3), which plays a role in cardiovascular function.[5][6]
-
Inflammatory and Autoimmune Diseases: By targeting kinases like BTK, which are crucial for B-cell signaling and are implicated in autoimmune disorders.[1][3]
-
Neurological Disorders: 4-aminopyridine itself is used to improve walking in patients with multiple sclerosis, suggesting that derivatives could be explored for other neurological conditions.[7][8][9][10]
-
Infectious Diseases: Some pyridine derivatives have shown potential as antimalarial agents.[11]
Data Presentation
The following tables summarize the inhibitory activities of various 3-aminopyridine derivatives against different biological targets. This data can serve as a benchmark for assessing the potential of novel compounds derived from this compound.
Table 1: Kinase Inhibitory Activity of 3-Aminopyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Thieno[3,2-c]pyridin-4-amines | BTK | 11.8 | [3] |
| Pyrazolo[3,4-d]pyrimidines | BTK | 7.95 | [4] |
| Pyrimidin-2-amine derivatives | PLK4 | 6.7 | [2] |
| Pyrazolo[3,4-d]pyrimidines | JAK2 | 6.5 | [4] |
Table 2: Phosphodiesterase Inhibitory Activity of Pyridine Derivatives
| Compound | Target PDE | IC50 (µM) | Reference |
| Milrinone (a bipyridine derivative) | PDE3 | 0.42 | [5] |
| MCI-154 | PDE3 | 2.5 | [6] |
| Pyrazole derivative | PDE4D | 0.021 | [12] |
Table 3: Carbonic Anhydrase Inhibitory Activity of Pyridine-3-sulfonamide Derivatives
| Compound | Target CA Isoform | K_I_ (nM) | Reference |
| 4-Substituted Pyridine-3-sulfonamide | hCA II | 271 | [13] |
| 4-Substituted Pyridine-3-sulfonamide | hCA IX | 137 | [13] |
| 4-Substituted Pyridine-3-sulfonamide | hCA XII | 91 | [13] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Substituted-3-aminopyridine Derivatives
This protocol is a generalized procedure based on common synthetic routes for pyridine derivatives and should be optimized for the specific synthesis of this compound and its analogs.[14][15]
Materials:
-
Starting materials (e.g., a suitable β-enaminone and an ethynyl ketone)
-
Solvent (e.g., ethanol, DMF)
-
Acid or base catalyst (e.g., acetic acid, triethylamine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the β-enaminone (1 equivalent) and the ethynyl ketone (1.2 equivalents) in the chosen solvent in a round-bottom flask.
-
Add the catalyst (0.1-1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase.
Materials:
-
Target kinase and its substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a derivative of this compound)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, the target kinase, and the substrate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general procedure for measuring the inhibition of PDE activity.
Materials:
-
Recombinant human PDE enzyme
-
cAMP or cGMP as a substrate
-
Test compound
-
Assay buffer
-
Detection system (e.g., fluorescence polarization)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the PDE enzyme and the test compound.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction and add the detection reagents.
-
Read the fluorescence polarization signal.
-
Determine the IC50 values from the dose-response curves.
Visualizations
Caption: General experimental workflow for synthesis and screening.
Caption: Simplified BTK signaling pathway and point of inhibition.
Caption: Simplified cAMP/PDE signaling pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 10. vet.purdue.edu [vet.purdue.edu]
- 11. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 13. mdpi.com [mdpi.com]
- 14. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 15. Pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Ethoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-Ethoxypyridin-3-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The following sections detail protocols for Buchwald-Hartwig amination, Suzuki-Miyaura, Sonogashira, and Heck couplings.
Due to a lack of specific published examples for this compound in all palladium-catalyzed cross-coupling reaction types, the following protocols are based on established methodologies for structurally similar aminopyridines and general best practices for these reactions. Researchers should consider these as robust starting points for optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl-4-ethoxypyridin-3-amines.[1][2] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with this compound.
General Reaction Scheme:
Table of Representative Reaction Parameters:
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 75-90 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 60-80 |
| 3 | 2-Iodopyridine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 70-85 |
| 4 | Phenyl triflate | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | THF | 80 | 24 | 65-85 |
Detailed Experimental Protocol: Synthesis of N-(4-methylphenyl)-4-ethoxypyridin-3-amine
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and XPhos (0.08 mmol, 8 mol%).
-
Add 4-bromotoluene (1.0 mmol, 1.0 equiv.) and Pd₂(dba)₃ (0.02 mmol, 2 mol%) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)-4-ethoxypyridin-3-amine.
Experimental Workflow Diagram:
Caption: General workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, which can be applied to the synthesis of 3-aryl-4-ethoxypyridines, assuming a suitable boronic acid or ester derivative of this compound is available or synthesized. Alternatively, a halogenated this compound could be coupled with an arylboronic acid. The following protocol assumes the latter case.
General Reaction Scheme:
Table of Representative Reaction Parameters:
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 85-98 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-90 |
| 4 | 4-Pyridinylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME/H₂O | 85 | 18 | 70-88 |
Detailed Experimental Protocol: Synthesis of 4-Ethoxy-3-phenylpyridine
Materials:
-
3-Bromo-4-ethoxypyridine (synthesis required)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Degassed Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add 3-bromo-4-ethoxypyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add toluene (8 mL) and degassed water (2 mL).
-
Purge the mixture with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask under the inert atmosphere.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 12 hours), cool the reaction to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 4-ethoxy-3-phenylpyridine.
Suzuki-Miyaura Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3] This can be used to synthesize 3-alkynyl-4-ethoxypyridine derivatives.
General Reaction Scheme:
Table of Representative Reaction Parameters:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 80-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 12 | 75-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | DMF | 50 | 10 | 70-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Piperidine | Acetonitrile | RT | 24 | 65-80 |
Detailed Experimental Protocol: Synthesis of 4-Ethoxy-3-(phenylethynyl)pyridine
Materials:
-
3-Iodo-4-ethoxypyridine (synthesis required)
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-iodo-4-ethoxypyridine (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the mixture.
-
Heat the reaction to 60 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 8 hours), cool the mixture and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to obtain the product.
Sonogashira Coupling Experimental Setup Diagram:
Caption: General experimental setup for a Sonogashira coupling reaction.
Heck Reaction
The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene.[2] This can be utilized to introduce a vinyl group at the 3-position of the 4-ethoxypyridine ring.
General Reaction Scheme:
Table of Representative Reaction Parameters:
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 16 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMF | 120 | 24 | 65-80 |
| 3 | Ethylene (gas) | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 110 | 18 | 50-70 |
| 4 | Allyl alcohol | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | Toluene | 100 | 12 | 60-75 |
Detailed Experimental Protocol: Synthesis of 4-Ethoxy-3-styrylpyridine
Materials:
-
3-Bromo-4-ethoxypyridine (synthesis required)
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealed tube, combine 3-bromo-4-ethoxypyridine (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Add anhydrous acetonitrile (5 mL) and triethylamine (1.5 mmol, 1.5 equiv.).
-
Add styrene (1.2 mmol, 1.2 equiv.) to the mixture.
-
Seal the tube and heat the reaction to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion (typically 16 hours), cool the reaction to room temperature.
-
Filter the mixture to remove palladium black and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to afford the product.
Heck Reaction Logical Relationship Diagram:
Caption: Logical flow of the Heck reaction catalytic cycle.
References
Application Notes and Protocols for the N-Arylation of 4-Ethoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of heteroaromatic amines is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with significant applications in medicinal chemistry and materials science. The N-aryl-3-aminopyridine scaffold, in particular, is a privileged structural motif found in numerous biologically active compounds. This document provides a detailed overview of the reaction conditions for the N-arylation of 4-ethoxypyridin-3-amine, a key intermediate in the synthesis of various pharmaceutical agents. The primary methods for achieving this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a widely used method for the formation of carbon-nitrogen bonds due to its broad substrate scope and functional group tolerance.[1] The reaction typically involves an aryl halide, an amine, a palladium catalyst, a phosphine ligand, and a base. In contrast, the Ullmann condensation is a copper-catalyzed reaction that is also effective for C-N bond formation, particularly with aryl iodides.[2] While traditionally requiring harsh reaction conditions, modern protocols have been developed that proceed under milder conditions.
Reaction Principle
The N-arylation of this compound with an aryl halide can be generalized by the following reaction scheme:
Buchwald-Hartwig Amination: This reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated product and regenerates the active Pd(0) catalyst.[1]
Ullmann Condensation: The mechanism of the Ullmann reaction generally involves the formation of a copper(I)-amide intermediate, which then reacts with the aryl halide. The reaction is often promoted by the use of ligands that stabilize the copper catalyst and facilitate the coupling process.[2]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the N-arylation of aminopyrimidine derivatives.[1][3]
Materials:
-
This compound
-
Aryl bromide or aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.5-2.5 equivalents).
-
Seal the tube with a septum and purge with an inert gas for 10-15 minutes.
-
Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).
-
Add the anhydrous solvent (typically 5-10 mL per mmol of the limiting reagent) via syringe.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Ullmann Condensation
This protocol is based on general procedures for the copper-catalyzed N-arylation of amines and heterocycles.[2]
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline) (optional, but often beneficial)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5-20 mol%), the ligand (10-40 mol%, if used), and the base (2.0-3.0 equivalents).
-
Seal the tube with a septum and purge with an inert gas for 10-15 minutes.
-
Add this compound (1.0 equivalent) and the aryl iodide (1.0-1.2 equivalents).
-
Add the anhydrous solvent (typically 5-10 mL per mmol of the limiting reagent) via syringe.
-
Heat the reaction mixture with stirring at a temperature ranging from 100 °C to 150 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
As no specific quantitative data for the N-arylation of this compound was found, a table of representative conditions for analogous reactions is provided below to guide experimental design.
Table 1: Representative Conditions for N-Arylation of Heterocyclic Amines
| Amine Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyrimidine | Aryl bromide | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOtBu (3.0) | Toluene | Reflux | 8 | 27-82 | [1][3] |
| Cyclohexane-1,2-diamine | 2-Bromopyridine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 | |
| Various Amines | Aryl iodide | CuI (5-10) | Diazaphospholane (10-20) | K₂CO₃/K₃PO₄ (2.0) | Dioxane | 100 | 24 | 60-95 |
Visualizations
Experimental Workflow for Buchwald-Hartwig N-Arylation
Caption: General workflow for the Buchwald-Hartwig N-arylation of this compound.
Logical Relationship of Key Reaction Components
Caption: Key components influencing the N-arylation reaction of this compound.
Conclusion
The N-arylation of this compound can be approached through well-established methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. While specific, optimized conditions for this particular substrate are not extensively documented in the readily available literature, the general protocols and representative data provided herein offer a solid foundation for researchers to develop efficient and high-yielding synthetic routes. Careful optimization of the catalyst, ligand, base, solvent, and temperature will be crucial for achieving the desired outcome. The provided workflows and diagrams serve as a guide for the experimental setup and illustrate the interplay of the key reaction parameters.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Ethoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Ethoxypyridin-3-amine is a valuable, yet underutilized, building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, combining an electron-rich pyridine core with a nucleophilic amino group and an activating ethoxy substituent, make it a versatile precursor for the construction of fused-ring systems of significant interest in medicinal chemistry and materials science.
The strategic placement of the amino and ethoxy groups on the pyridine ring allows for a range of chemical transformations. The 3-amino group serves as a primary nucleophile, readily participating in condensation and cyclization reactions. The 4-ethoxy group, being an electron-donating substituent, enhances the nucleophilicity of the amino group and can influence the regioselectivity of certain reactions. This electronic property can be exploited to direct the formation of specific isomers in the synthesis of complex heterocyclic scaffolds.
Potential applications of this compound in heterocyclic synthesis include, but are not limited to:
-
Synthesis of Fused Pyridines: Reaction with 1,3-dicarbonyl compounds or their synthetic equivalents can lead to the formation of various fused pyridine systems, such as pyrido[3,2-b]pyridines and other related polycyclic aromatic compounds.
-
Construction of Pyridopyrimidines: Cyclization with reagents containing a C-N-C fragment, such as β-ketoesters or cyanoacetates, can afford pyridopyrimidines, a class of compounds known for their wide range of biological activities.
-
Formation of Other Fused Heterocycles: Exploration of reactions with various electrophiles can open pathways to novel heterocyclic systems containing thiazole, oxazole, or imidazole rings fused to the pyridine core.
The resulting heterocyclic compounds derived from this compound are expected to possess unique photophysical and biological properties, making them attractive candidates for drug discovery programs, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. The ethoxy group can also serve as a handle for further functionalization, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of heterocyclic compounds using this compound. These protocols are based on established methodologies for similar substituted aminopyridines and should be optimized for specific substrates and desired products.
Protocol 1: Synthesis of Fused Pyridines via Condensation with 1,3-Diketones
This protocol describes a general procedure for the synthesis of fused pyridine derivatives through the condensation of this compound with a 1,3-diketone.
Reaction Scheme:
Caption: General synthesis of fused pyridines.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone, benzoylacetone)
-
Acid catalyst (e.g., p-toluenesulfonic acid) or base catalyst (e.g., piperidine)
-
Solvent (e.g., absolute ethanol, glacial acetic acid)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the 1,3-diketone (1.1 eq) in the chosen solvent (10-20 mL per mmol of aminopyridine).
-
Add a catalytic amount of the acid or base catalyst (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data (Representative):
| 1,3-Diketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Acetylacetone | p-TsOH | Ethanol | 6 | 75-85 |
| Benzoylacetone | Piperidine | Acetic Acid | 12 | 60-75 |
| Dibenzoylmethane | p-TsOH | Toluene | 24 | 50-65 |
Protocol 2: Synthesis of Pyridopyrimidines via Reaction with β-Ketoesters
This protocol outlines a general method for the synthesis of pyridopyrimidine derivatives from this compound and a β-ketoester.
Reaction Workflow:
Caption: Workflow for pyridopyrimidine synthesis.
Materials:
-
This compound
-
β-Ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate)
-
Cyclization agent (e.g., polyphosphoric acid (PPA), Eaton's reagent)
-
Inert solvent (optional, e.g., Dowtherm A)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq) and the β-ketoester (1.2 eq).
-
Add the cyclization agent (e.g., PPA, 10-20 times the weight of the aminopyridine).
-
Heat the mixture with stirring to 100-140 °C.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using appropriate analytical techniques.
Quantitative Data (Representative):
| β-Ketoester | Cyclization Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl acetoacetate | PPA | 120 | 4 | 70-80 |
| Ethyl benzoylacetate | Eaton's Reagent | 100 | 6 | 65-75 |
| Ethyl 3-oxo-3-phenylpropanoate | Dowtherm A | 140 | 8 | 55-70 |
Disclaimer: The provided protocols are generalized and intended for informational purposes. Researchers should conduct their own literature search for specific applications and optimize reaction conditions accordingly. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Acylation of 4-Ethoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the acylation of 4-ethoxypyridin-3-amine, a key transformation in the synthesis of various biologically active molecules. The protocols outlined below describe two common and effective methods for N-acylation: using an acyl chloride and an acid anhydride. These procedures are designed to be reproducible and can be adapted for the synthesis of a diverse range of amide products.
Introduction
The acylation of amines is a fundamental reaction in organic chemistry, forming a stable amide bond. This transformation is of paramount importance in medicinal chemistry for the synthesis of new chemical entities with potential therapeutic applications. This compound is a valuable building block, and its acylation provides access to a wide array of substituted pyridines that are prevalent in pharmaceutical compounds. The choice of acylating agent and reaction conditions can be tailored to achieve the desired product in high yield and purity.
General Reaction Scheme
The acylation of this compound can be achieved using either an acyl chloride or an acid anhydride as the acylating agent. The general transformations are depicted below:
Using Acyl Chloride:
Caption: Acylation with an acyl chloride.
Using Acid Anhydride:
Caption: Acylation with an acid anhydride.
Data Presentation: Comparison of Acylation Protocols
The following table summarizes typical reaction parameters for the two primary acylation methods. Note that optimal conditions may vary depending on the specific acylating agent used.
| Parameter | Protocol 1: Acyl Chloride | Protocol 2: Acid Anhydride |
| Acylating Agent | Acetyl chloride, Propionyl chloride, etc. | Acetic anhydride, Propionic anhydride, etc. |
| Stoichiometry (Amine:Acylating Agent:Base) | 1 : 1.1-1.5 : 1.2-2.0 | 1 : 1.2-2.0 : (optional) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Pyridine, Toluene, or neat |
| Base | Triethylamine (TEA), Pyridine, DIPEA | Pyridine (can act as solvent and base) |
| Temperature | 0 °C to room temperature | Room temperature to 100 °C |
| Reaction Time | 1 - 6 hours | 2 - 12 hours |
| Typical Yield | 85 - 95% | 80 - 98% |
| Work-up | Aqueous wash with acid and base | Evaporation, precipitation, and filtration |
| Purification | Column chromatography or recrystallization | Recrystallization |
Experimental Protocols
Protocol 1: Acylation using Acyl Chloride (e.g., Acetyl Chloride)
This protocol describes a general procedure for the acylation of this compound with an acyl chloride in the presence of a tertiary amine base.
Materials and Equipment:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
-
Add triethylamine (1.2-1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add the acyl chloride (1.1 eq.), either neat or dissolved in a small amount of the reaction solvent, to the stirred solution via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the pure N-(4-ethoxypyridin-3-yl)amide.
Protocol 2: Acylation using Acid Anhydride (e.g., Acetic Anhydride)
This protocol provides a method for the acylation of this compound using an acid anhydride, which can be performed with or without a separate solvent.
Materials and Equipment:
-
This compound
-
Acetic anhydride (or other acid anhydride)
-
Toluene or Pyridine (optional, can be used as solvent)
-
Diethyl ether or hexanes (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser (if heating)
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the acid anhydride (1.5-2.0 eq.). The reaction can be run neat or in a solvent like toluene or pyridine. If using pyridine, it will also act as a base.
-
Stir the mixture at room temperature or heat to 80-100 °C for 2-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was run neat or in a non-volatile solvent, the excess anhydride can be removed under reduced pressure.
-
The product can often be precipitated by the addition of a non-polar solvent like diethyl ether or hexanes.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum to yield the N-(4-ethoxypyridin-3-yl)amide.
-
If necessary, the product can be further purified by recrystallization.
Mandatory Visualizations
Experimental Workflow for Acylation with Acyl Chloride
Caption: Workflow for Acylation with Acyl Chloride.
Signaling Pathway of Nucleophilic Acyl Substitution
Application Notes and Protocols for the Functionalization of 4-Ethoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of 4-Ethoxypyridin-3-amine, a valuable building block in medicinal chemistry and materials science. The strategic introduction of new functional groups onto the pyridine core can significantly alter the molecule's physicochemical properties and biological activity. This document outlines key protocols for electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, offering a roadmap for the synthesis of novel derivatives.
Introduction
This compound is a substituted pyridine derivative with two key functional groups: an electron-donating ethoxy group at the 4-position and an amino group at the 3-position. These substituents influence the reactivity of the pyridine ring, directing incoming electrophiles and enabling a variety of coupling reactions. The functionalization of this scaffold is of significant interest for the development of new pharmaceutical agents and functional materials.
I. Electrophilic Aromatic Substitution
The electron-rich nature of the pyridine ring in this compound, enhanced by the ethoxy and amino substituents, makes it amenable to electrophilic aromatic substitution. The directing effects of these groups primarily favor substitution at the C2 and C6 positions.
Halogenation
Halogenation introduces a versatile handle for further functionalization, such as cross-coupling reactions. Bromination and chlorination are common halogenation reactions.
Experimental Protocol: Bromination
A solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid) is cooled to 0 °C. A solution of bromine (1.0-1.2 eq.) in the same solvent is added dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a solution of sodium thiosulfate and neutralized with a base such as sodium bicarbonate. The product is then extracted with an organic solvent, dried, and purified by column chromatography.
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Reagent | Bromine (Br₂) |
| Solvent | Dichloromethane or Acetic Acid |
| Temperature | 0 °C to room temperature |
| Stoichiometry | 1.0 : 1.0-1.2 (Amine:Bromine) |
| Work-up | Quenching with Na₂S₂O₃, neutralization, extraction |
| Purification | Column Chromatography |
| Expected Product | 2-Bromo-4-ethoxypyridin-3-amine and/or 6-Bromo-4-ethoxypyridin-3-amine |
Logical Workflow for Halogenation
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxypyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield in the synthesis of 4-Ethoxypyridin-3-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved in a two-step process: the ethoxylation of 4-hydroxy-3-nitropyridine to form 4-ethoxy-3-nitropyridine, followed by the reduction of the nitro group.
Step 1: Ethoxylation of 4-Hydroxy-3-nitropyridine (Williamson Ether Synthesis)
Q1: My ethoxylation reaction is showing low conversion to the desired 4-ethoxy-3-nitropyridine. What are the possible causes and solutions?
A1: Low conversion in the Williamson ether synthesis step can be attributed to several factors:
-
Incomplete deprotonation of 4-hydroxy-3-nitropyridine: The reaction requires the formation of a phenoxide ion to act as a nucleophile. Ensure you are using a sufficiently strong base and appropriate solvent.
-
Solution: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous polar aprotic solvent such as DMF or DMSO.
-
-
Poor quality of reagents: The alkylating agent (e.g., ethyl iodide, ethyl bromide) may have degraded.
-
Solution: Use freshly distilled or high-purity ethyl halide.
-
-
Reaction temperature is too low: While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish reaction.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC. A typical range for this type of reaction is 50-80 °C.
-
Q2: I am observing significant formation of a byproduct that I suspect is an elimination product. How can I minimize this?
A2: The formation of an alkene via an E2 elimination pathway is a common side reaction in Williamson ether synthesis, especially with secondary or tertiary alkyl halides.[1]
-
Solution:
-
Use a primary ethyl halide (e.g., ethyl bromide or ethyl iodide) as they are less prone to elimination.[1]
-
Maintain the lowest effective temperature to favor the SN2 reaction over E2 elimination.[1]
-
Use a polar aprotic solvent like DMF or DMSO, which can help to solvate the cation and enhance the nucleophilicity of the phenoxide.[1]
-
Step 2: Reduction of 4-Ethoxy-3-nitropyridine
Q3: The reduction of the nitro group is incomplete or slow. What can I do to improve it?
A3: Incomplete reduction can be due to catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.
-
For Catalytic Hydrogenation (e.g., Pd/C):
-
Catalyst poisoning: The catalyst can be poisoned by impurities in the starting material or solvent.
-
Solution: Ensure the 4-ethoxy-3-nitropyridine is pure before hydrogenation. Use high-purity solvents.
-
-
Insufficient catalyst loading or hydrogen pressure:
-
Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) and/or the hydrogen pressure.
-
-
-
For Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl):
-
Insufficient acid or metal:
-
Solution: Ensure a stoichiometric excess of both the metal and the acid.
-
-
Poor mixing: The reaction is heterogeneous and requires vigorous stirring to ensure contact between the reactants.
-
Q4: I am observing the formation of undesired side products during the nitro reduction. What are they and how can I avoid them?
A4: Side products in nitro reductions can include azo and azoxy compounds.
-
Solution: These are often formed under neutral or basic conditions, or with incomplete reduction. Using a robust reducing system like catalytic hydrogenation with Pd/C or a strong metal/acid combination (Fe/HCl) under acidic conditions generally minimizes these byproducts.
Purification
Q5: I am having difficulty purifying the final product, this compound, by column chromatography. It seems to be streaking on the silica gel.
A5: Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation and tailing of peaks.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternatively, use a different stationary phase, such as alumina or a basic-deactivated silica gel.
-
Data Presentation
Table 1: Ethoxylation Reaction Conditions and Yields (Hypothetical Data)
| Entry | Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Ethyl Bromide | DMF | 80 | 12 | 65 |
| 2 | NaH | Ethyl Iodide | THF | 60 | 6 | 85 |
| 3 | t-BuOK | Ethyl Bromide | DMSO | 70 | 8 | 90 |
Table 2: Nitro Group Reduction Methods and Yields (Hypothetical Data)
| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂ (50 psi) | 10% Pd/C | Ethanol | 25 | 4 | 95 |
| 2 | Fe powder | - | Acetic Acid | 80 | 6 | 88 |
| 3 | SnCl₂·2H₂O | - | Ethanol | 70 | 5 | 92 |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethoxy-3-nitropyridine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF, 10 mL per 1 g of 4-hydroxy-3-nitropyridine).
-
Deprotonation: Cool the flask in an ice bath and add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the suspension for 30 minutes at 0 °C.
-
Alkylation: Slowly add ethyl iodide (1.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-ethoxy-3-nitropyridine (1 equivalent) in ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify by flash column chromatography on silica gel using an eluent containing a small amount of triethylamine.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting low yield in the ethoxylation step.
Caption: Troubleshooting the nitro reduction and purification steps.
References
Technical Support Center: Purification of Crude 4-Ethoxypyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Ethoxypyridin-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Column Chromatography | Compound sticking to silica gel: The basic nature of the amine can lead to strong interactions with the acidic silica gel. | - Use a modified mobile phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to neutralize the acidic sites on the silica gel. - Switch to a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel for the chromatography. |
| Improper solvent system: The chosen eluent may be too polar or not polar enough, leading to poor separation or elution. | - Optimize the eluent system using Thin Layer Chromatography (TLC): Test various solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find the optimal separation and Rf value (ideally between 0.2-0.4). | |
| Product Streaking on TLC/Column | Acid-base interactions: The amine functionality is interacting with the acidic silica gel. | - Add a basic modifier to the TLC developing solvent and the column eluent (e.g., triethylamine or a few drops of ammonium hydroxide). |
| Compound overload: Too much sample has been loaded onto the TLC plate or column. | - Reduce the amount of sample loaded. | |
| Oiling Out During Recrystallization | Inappropriate solvent choice: The compound is too soluble in the chosen solvent, even at low temperatures, or the solvent polarity is not ideal. | - Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for aromatic amines include ethanol/water, toluene, or ethyl acetate/hexanes mixtures. - Use a two-solvent system: Dissolve the crude product in a good solvent at an elevated temperature and then add a poor solvent dropwise until turbidity persists. Reheat to dissolve and then allow to cool slowly. |
| Cooling too rapidly: Rapid cooling can lead to the separation of an oil instead of crystals. | - Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. | |
| Presence of impurities: Impurities can lower the melting point and inhibit crystallization. | - Attempt a pre-purification step such as a simple filtration through a plug of silica gel or an initial extraction to remove some impurities before recrystallization. | |
| Colored Impurities in Final Product | Oxidation of the amine: Aromatic amines can be susceptible to air oxidation, leading to colored byproducts. | - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. - Use antioxidants: A small amount of a reducing agent like sodium bisulfite might be added during workup if compatible with the compound. - Charcoal treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite to remove colored impurities before crystallization. |
| Persistent Impurities After Purification | Co-eluting impurities: An impurity may have a similar polarity to the desired product, making separation by chromatography difficult. | - Try a different chromatographic technique: If normal-phase chromatography is ineffective, consider reversed-phase chromatography. - Utilize a different solvent system in column chromatography to alter the selectivity. |
| Structurally similar impurities: Impurities from the synthesis (e.g., starting materials, regioisomers) may be difficult to remove. | - Consider a chemical purification step: If the impurity has a different reactive functional group, a selective reaction and subsequent extraction or chromatography could be employed. - Recrystallize from a different solvent system: This can sometimes exclude impurities that co-crystallized in the first solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The exact impurities will depend on the synthetic route used. However, common impurities in the synthesis of substituted aminopyridines may include:
-
Unreacted starting materials: For example, the precursor nitro-pyridine or halo-pyridine.
-
Reagents: Any excess reagents used in the synthesis.
-
Byproducts: These can include regioisomers or products from side reactions.
-
Solvents: Residual solvents from the reaction or workup.
Q2: Which solvent system is best for the column chromatography of this compound?
A2: A good starting point for polar aromatic amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1] For more polar compounds, a methanol/dichloromethane gradient may be effective.[1] It is crucial to add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to prevent streaking and improve recovery.[2] The optimal solvent system should be determined by TLC analysis.
Q3: What is a suitable recrystallization solvent for this compound?
A3: For aromatic amines, common recrystallization solvents include ethanol, methanol, toluene, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes.[3][4] The ideal solvent will dissolve the crude product when hot but have low solubility when cold. Experimenting with small amounts of the crude product in different solvents is the best way to identify a suitable system.
Q4: My purified this compound is a colored oil, not a solid. What should I do?
A4: If your product is an oil, it may indicate the presence of impurities or that the compound has a low melting point. First, ensure the purification was successful by analytical methods like NMR or LC-MS. If it is pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available. If impurities are present, further purification by column chromatography or a different recrystallization solvent system may be necessary. The color may be due to oxidation, which can sometimes be removed by treating a solution of the compound with activated charcoal.
Q5: How can I prevent my amine from degrading during purification?
A5: Amines can be sensitive to air and light. To minimize degradation, it is advisable to:
-
Store the crude and purified material in a cool, dark place.
-
If possible, conduct purification steps under an inert atmosphere (nitrogen or argon).
-
Avoid prolonged heating during recrystallization.
-
Use fresh, high-purity solvents.
Experimental Protocols
Column Chromatography Protocol
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica does not run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Begin eluting with the chosen solvent system (e.g., 20% ethyl acetate in hexanes with 0.5% triethylamine). Gradually increase the polarity of the eluent if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization Protocol
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow it to cool to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Suzuki Coupling of 4-Ethoxypyridin-3-amine
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Suzuki-Miyaura coupling of 4-Ethoxypyridin-3-amine and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Suzuki coupling of aminopyridine derivatives?
A1: The most frequently encountered byproducts in Suzuki coupling reactions, especially with pyridine substrates, are formed through two primary side reactions: protodeboronation and homocoupling.[1][2]
-
Protodeboronation: This is a reaction where the boronic acid or ester coupling partner loses its boron group, which is replaced by a hydrogen atom from a proton source (like water).[3] This results in an unmodified version of the boronic acid's parent molecule, consuming the reagent and lowering the yield of the desired product.[1] Pyridineboronic acids can be particularly unstable and prone to this side reaction.[1]
-
Homocoupling: This side reaction involves the coupling of two identical molecules. It can occur between two molecules of the organoboron reagent to form a symmetrical biaryl byproduct, or between two molecules of the aryl halide.[2] The presence of oxygen in the reaction is a primary cause of the homocoupling of boronic acids.[2][4]
Q2: My reaction shows significant formation of a byproduct that is just my boronic acid partner without the boron group. What is happening and how can I fix it?
A2: You are observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This is especially prevalent with electron-rich or heterocyclic boronic acids.[4]
Troubleshooting Protodeboronation:
-
Use Anhydrous Conditions: Since water is a common proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[4]
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]
-
Use Stable Boronic Acid Derivatives: Protecting the boronic acid as a more stable derivative, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or an organotrifluoroborate, can prevent premature decomposition.[3][5] These derivatives often exhibit a "slow release" of the active boronic acid under the reaction conditions.[3]
-
Optimize Temperature: Higher temperatures can increase the rate of protodeboronation.[5] Running the reaction at the lowest effective temperature may minimize this side reaction.
Q3: I am seeing a lot of symmetrical biaryl byproduct from my boronic acid. What causes this homocoupling?
A3: The homocoupling of boronic acids is primarily caused by the presence of dissolved oxygen in the reaction mixture.[2][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[2][7] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also promote homocoupling.[2]
Troubleshooting Homocoupling:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent(s) and reagents (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[4][5]
-
Use a Pd(0) Catalyst Source: If you suspect issues with the in-situ reduction of a Pd(II) precatalyst, consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[8]
-
Optimize Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes help minimize the homocoupling of the aryl halide partner.[5]
-
Lower Reaction Temperature: High temperatures can sometimes increase the rate of homocoupling.[5]
Troubleshooting Guide: Byproduct Formation
The following table summarizes the common byproducts and strategies for their mitigation.
| Observed Issue | Potential Byproduct | Primary Cause(s) | Recommended Solutions & Optimizations |
| Low yield of desired product; byproduct identified as the arene/heteroarene from the boronic acid reagent. | Protodeboronated Product | 1. Presence of water/proton source.[4]2. Base is too strong or reaction pH is suboptimal.[1][4]3. Inherent instability of the boronic acid.[1]4. High reaction temperature.[5] | 1. Use anhydrous solvents and reagents.2. Switch to a milder base (e.g., K₂CO₃, KF).3. Use a more stable boronic acid derivative (MIDA ester, pinacol ester, trifluoroborate).[5]4. Lower the reaction temperature. |
| Significant amount of a symmetrical biaryl byproduct corresponding to the boronic acid reagent. | Boronic Acid Homocoupling Product | 1. Presence of oxygen.[2][4]2. Inefficient reduction of Pd(II) precatalyst to active Pd(0).[7]3. High reaction temperature.[5] | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Ar or N₂).[4]2. Use a Pd(0) catalyst source directly.3. Optimize ligand and base to ensure efficient catalytic turnover. |
| Formation of symmetrical bipyridine from the starting material. | Aryl Halide Homocoupling Product | 1. Inefficient transmetalation step.2. Side reactions promoted by catalyst or reaction conditions. | 1. Adjust stoichiometry, slightly increasing the amount of boronic acid.2. Screen different ligands and solvent systems to favor cross-coupling.3. Lower the reaction temperature. |
Experimental Protocols
Representative Protocol for Suzuki Coupling with an Aminopyridine
This protocol is a general starting point and should be optimized for specific substrates.
Reagents & Setup:
-
This compound (or other halo-aminopyridine) (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or anhydrous DMF)
-
Oven-dried reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vessel, add the this compound, the arylboronic acid pinacol ester, and the base under a positive pressure of inert gas (Argon or Nitrogen).
-
Add the palladium catalyst to the vessel.
-
Seal the vessel and purge with the inert gas for an additional 5-10 minutes.
-
Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 85–100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common issues leading to byproduct formation in the Suzuki coupling of this compound.
References
Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this challenging yet powerful C-N cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of pyridines, particularly 2-halopyridines, so challenging?
A1: The primary challenge lies in the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.[1] The lone pair of electrons on the pyridine's nitrogen atom can act as a ligand, binding to the palladium center and inhibiting its catalytic activity, which can lead to low yields or complete reaction failure.[1]
Q2: What are the initial signs of a failing or struggling reaction?
A2: A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution (often yellow to reddish-brown). Signs of trouble include:
-
Formation of Palladium Black: A fine black precipitate indicates the decomposition of the palladium catalyst into its metallic, inactive form.[1]
-
No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it's likely that the catalyst has not become active.[1]
-
Reaction Stalling: Initial product formation that ceases over time, as observed by TLC or LC-MS, suggests catalyst decomposition or poisoning during the reaction.[1]
Q3: How do I choose the right ligand for the amination of a substituted pyridine?
A3: The choice of ligand is critical to success. For pyridine substrates, it is essential to use sterically hindered, electron-rich phosphine ligands. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst. Several classes of ligands, such as the biaryl phosphines developed by the Buchwald group (e.g., XPhos, RuPhos), have proven effective.[1]
Q4: Which base should I select, especially if my substrates have sensitive functional groups?
A4: The base plays a crucial role in the catalytic cycle. While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to higher reaction rates, they can be incompatible with base-sensitive functional groups such as esters or enolizable ketones.[1][2] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may necessitate higher reaction temperatures or longer reaction times.[3] The use of soluble organic bases like DBU is also an emerging alternative.[3][4]
Q5: Can I use solvents like acetonitrile or pyridine for this reaction?
A5: It is generally advised to avoid solvents such as chloroform, acetonitrile, or pyridine itself, as they have been reported to inhibit the reaction by coordinating to the palladium catalyst.[5] Toluene and 1,4-dioxane are the most commonly used and effective solvents for this reaction.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low conversion is a frequent issue in the Buchwald-Hartwig amination of pyridines. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Low Conversion
References
preventing side reactions with 4-Ethoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 4-Ethoxypyridin-3-amine. The following sections offer detailed experimental protocols and strategies to prevent common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The primary reactive site of this compound is the nucleophilic amino group. Common side reactions include:
-
N-Alkylation: The amino group can react with alkylating agents. A significant challenge is over-alkylation , where the initially formed secondary amine is more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[1][2][3][4]
-
N-Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides. Diacylation , while less common, can occur under harsh conditions.[5]
-
Oxidation: The electron-rich pyridine ring and the amino group are susceptible to oxidation, which can be mitigated by conducting reactions under an inert atmosphere.
-
Ring Reactions: While the amino group is the most reactive site, electrophilic substitution on the pyridine ring can occur under certain conditions, although this is generally less favored.
Q2: How does the ethoxy group at the 4-position influence the reactivity of the 3-amino group?
A2: The ethoxy group is an electron-donating group. Through resonance, it increases the electron density of the pyridine ring, which in turn can slightly enhance the nucleophilicity of the 3-amino group compared to unsubstituted 3-aminopyridine. This increased nucleophilicity can make the amine more reactive towards electrophiles, potentially leading to a higher propensity for side reactions if not properly controlled.
Q3: What general strategies can be employed to prevent side reactions at the amino group?
A3: The most effective strategy is the use of protecting groups . By temporarily masking the amino group, its nucleophilicity is reduced, preventing it from reacting with electrophiles. Common protecting groups for amines include tert-Butoxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). The choice of protecting group depends on the specific reaction conditions and the desired deprotection strategy.
Troubleshooting Guides
N-Acylation Reactions
Issue 1: Low yield of the desired mono-acylated product.
| Potential Cause | Troubleshooting Step | Rationale |
| Low reactivity of the acylating agent. | Use a more reactive acylating agent (e.g., acyl chloride instead of an anhydride). | Acyl chlorides are more electrophilic and can overcome the activation energy barrier more easily. |
| Incomplete reaction. | Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. | Ensures the reaction proceeds to completion. |
| Product loss during workup. | Optimize the extraction and purification process. Ensure the pH is appropriately adjusted to prevent the product from remaining in the aqueous layer. | The basicity of the pyridine nitrogen can affect the solubility of the product. |
Issue 2: Formation of a di-acylated side product.
| Potential Cause | Troubleshooting Step | Rationale |
| Excess acylating agent. | Use a stoichiometric amount of the acylating agent. | Prevents the acylation of the initially formed amide. |
| High reaction temperature. | Perform the reaction at a lower temperature. | Reduces the rate of the second acylation reaction. |
| Use of a strong base. | Use a weaker, non-nucleophilic base (e.g., pyridine, triethylamine). | Minimizes the formation of a more reactive amide anion. |
N-Alkylation Reactions
Issue 1: Formation of multiple alkylated products (secondary, tertiary, and quaternary).
| Potential Cause | Troubleshooting Step | Rationale |
| Over-alkylation. | Use a large excess of this compound relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture. | Favors mono-alkylation by keeping the concentration of the alkylating agent low.[2] |
| High reactivity of the initially formed product. | Consider using a protecting group strategy if mono-alkylation is critical. | A protecting group can be removed after the desired reaction on another part of the molecule is complete. |
| Inappropriate base. | Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - Hünig's base). | Prevents the base from competing with the amine in the alkylation reaction. |
Issue 2: No or very slow reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor leaving group on the alkylating agent. | Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride). | A better leaving group will increase the rate of the SN2 reaction. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | Increases the kinetic energy of the molecules, leading to more frequent and energetic collisions. |
| Inappropriate solvent. | Use a polar aperti solvent like DMF or acetonitrile to facilitate SN2 reactions. | These solvents can solvate the cation while leaving the nucleophile relatively free to react. |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol is a model for the mono-N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity (post-purification) | >98% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Protocol 2: Mono-N-Methylation of this compound
This protocol is a model for the mono-N-methylation of this compound, aiming to minimize over-methylation.
Materials:
-
4-Ethoxypyriin-3-amine
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (3.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add methyl iodide (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of methyl iodide and the formation of the mono-methylated product.
-
After the reaction is complete, add water to quench the reaction.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value |
| Yield (mono-methylated) | 50-70% |
| Side Products | Di-methylated product, unreacted starting material |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Room Temperature |
Visualizations
Caption: General experimental workflows for N-acylation and N-alkylation of this compound.
References
improving the stability of 4-Ethoxypyridin-3-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-Ethoxypyridin-3-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: Aminopyridine derivatives can be susceptible to degradation in both acidic and alkaline conditions. For similar compounds like 4-dimethylaminopyridine (4-DMAP), maximum stability has been observed in the pH range of 2.0 to 3.0.
-
Oxidation: Exposure to oxidizing agents, including atmospheric oxygen and peroxides, can lead to significant degradation. Studies on related aminopyridines have shown that oxidative stress is a major degradation pathway.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can promote degradation. It is recommended to handle and store solutions of this compound protected from light.
Q2: What are the potential degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, studies on analogous compounds like 3,4-diaminopyridine suggest potential degradation pathways. Under oxidative stress, degradation can lead to the formation of N-oxides (e.g., this compound-1-oxide) and nitrated derivatives (e.g., 4-ethoxy-2-nitropyridin-3-amine or 4-ethoxy-5-nitropyridin-3-amine).[1] Hydrolysis of the ethoxy group under strong acidic or basic conditions is also a theoretical possibility.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be:
-
Stored at low temperatures (refrigerated at 2-8°C or frozen).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Purged with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Maintained at an optimal pH, which may need to be determined experimentally but is likely to be in the acidic range based on data from similar compounds.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for this purpose.[2][3][4][5] This method can separate the parent compound from its degradation products, allowing for the quantification of the remaining active ingredient. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structures of the degradation products.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during experiments.
Issue 1: Rapid degradation of my this compound solution is observed.
-
Question: I prepared a solution of this compound, and subsequent analysis shows a significant decrease in concentration. What could be the cause?
-
Answer: Rapid degradation is likely due to one or more of the following factors:
-
Oxidative Stress: Is your solvent fresh and free of peroxides? Are you handling the solution in an inert atmosphere?
-
Inappropriate pH: What is the pH of your solution? Aminopyridines can be unstable at neutral or alkaline pH.
-
High Temperature: Are you storing the solution at room temperature or higher for extended periods?
-
Light Exposure: Is the solution protected from light?
-
-
Troubleshooting Steps:
-
Solvent Quality: Use freshly opened, high-purity solvents. If using ethers like THF or dioxane, test for peroxides. Deoxygenate your solvent by sparging with nitrogen or argon before preparing the solution.
-
pH Adjustment: Try adjusting the pH of your solution to a mildly acidic range (e.g., pH 3-5) using a suitable buffer.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (2-8°C) and minimize time spent at room temperature.
-
Light Protection: Always store solutions in amber vials or protect them from light.
-
Issue 2: I am observing the formation of unknown peaks in my chromatogram.
-
Question: My HPLC analysis of a this compound solution shows new peaks that increase over time. What are these, and how can I prevent their formation?
-
Answer: These new peaks are likely degradation products. To identify them and prevent their formation, follow these steps:
-
Characterization of Degradants: Use LC-MS to obtain the mass-to-charge ratio of the unknown peaks. This will help in proposing potential structures.
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This can help to confirm the identity of the degradants observed in your experiment.
-
Preventative Measures: Once the nature of the degradation is understood (e.g., oxidation), implement the appropriate preventative measures as outlined in the troubleshooting guide for rapid degradation.
-
Data Presentation
Table 1: Summary of Chemical Stability of 4-Aminopyridine (4-AP) Capsules
| Storage Condition | Duration | Percent of Initial Concentration Retained | Reference |
| Room Temperature (20-25°C), protected from light | 365 days | > 94% | [4] |
| Refrigerated (4°C), protected from light | 6 months | > 95% | [2][3] |
| 37°C, protected from light | 1 month | > 95% | [2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile, water)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC system with UV or PDA detector
-
LC-MS system (for identification of degradants)
-
pH meter
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂. Keep the samples at room temperature for 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent peak from any degradation products.
-
Analyze the samples where significant degradation is observed by LC-MS to identify the mass of the degradation products.
5. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Determine the peak purity of the parent compound in the presence of its degradants to validate the stability-indicating nature of the HPLC method.
-
Propose a degradation pathway based on the identified degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing instability of this compound solutions.
Caption: A potential degradation pathway for this compound under oxidative stress.
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sefh.es [sefh.es]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. researchgate.net [researchgate.net]
troubleshooting low conversion rates in 4-Ethoxypyridin-3-amine reactions
Welcome to the technical support center for troubleshooting reactions involving 4-Ethoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low conversion rates, encountered during synthetic transformations with this reagent.
Troubleshooting Low Conversion Rates
Low conversion rates in reactions with this compound can often be attributed to a variety of factors, from reagent quality to suboptimal reaction conditions. This section provides a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) with this compound?
A1: Low yields in cross-coupling reactions involving this compound can stem from several factors:
-
Catalyst Inhibition or Decomposition: The pyridine nitrogen in this compound can coordinate to the metal center of the catalyst (e.g., palladium), potentially inhibiting its catalytic activity. Additionally, impurities in reagents or solvents can poison the catalyst.[1]
-
Suboptimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for efficient catalysis. An inappropriate ligand may lead to slow reaction rates or catalyst deactivation.[2]
-
Incorrect Base Selection: The choice of base is crucial and substrate-dependent. Strong bases like sodium tert-butoxide are commonly used, but weaker bases may be necessary if base-sensitive functional groups are present.[2] The solubility of the base can also impact the reaction rate.
-
Poor Solubility of Reactants: Limited solubility of this compound or the coupling partner in the chosen solvent can significantly hinder the reaction rate.
-
Side Reactions: Unwanted side reactions, such as hydrodehalogenation of the aryl halide or homocoupling of the boronic acid, can consume starting materials and reduce the yield of the desired product.
Q2: How can I improve the conversion rate of my Buchwald-Hartwig amination using this compound?
A2: To improve the conversion rate of a Buchwald-Hartwig amination, consider the following optimization strategies:
-
Catalyst and Ligand Screening: Experiment with different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos, BINAP).[3][4] Sterically hindered biarylphosphine ligands often show improved performance.
-
Solvent Selection: Ethereal solvents like dioxane and THF, or aromatic solvents such as toluene, are commonly used.[1] If solubility is an issue, consider using a co-solvent system. Avoid chlorinated solvents and acetonitrile, as they can inhibit the reaction.
-
Base Optimization: While strong alkoxide bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) are frequently effective, their strength and stoichiometry should be carefully optimized.[2]
-
Temperature Control: Most Buchwald-Hartwig reactions require heating. The optimal temperature will depend on the specific substrates and catalyst system used. Monitor the reaction for potential decomposition at higher temperatures.
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and phosphine ligands.
Q3: My Suzuki-Miyaura coupling with a boronic acid and this compound (as the halide derivative) is sluggish. What should I try?
A3: For sluggish Suzuki-Miyaura couplings, consider these troubleshooting steps:
-
Base and Solvent System: The combination of base and solvent is critical. A mixture of an aqueous base solution (e.g., K₂CO₃, K₃PO₄) and an organic solvent (e.g., dioxane, toluene, DMF) is often effective.[5]
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common catalyst. If yields are low, consider using a more active catalyst system, such as one generated in situ from Pd(OAc)₂ and a phosphine ligand like SPhos or XPhos.
-
Boronic Acid/Ester Quality: Ensure the boronic acid or boronate ester is pure and has not degraded during storage. Pinacol esters are often more stable than the corresponding boronic acids.
-
Reaction Temperature: Increasing the reaction temperature can often improve the rate of a sluggish Suzuki coupling. Microwave irradiation can also be an effective method for accelerating the reaction.
-
Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen, which can deactivate the palladium catalyst.
Troubleshooting Workflow
Here is a logical workflow to troubleshoot low conversion rates in your this compound reactions.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Data Presentation: Reaction Parameter Comparison
The following table summarizes common starting points and ranges for key parameters in Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. These are general guidelines and may require optimization for your specific substrate.
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pd(dba)₂ | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Biarylphosphines (e.g., XPhos, SPhos) | PPh₃, dppf |
| Base | NaOtBu, LiHMDS, K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF |
| Solvent | Toluene, Dioxane, THF | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature (°C) | 80 - 120 | 80 - 110 |
| Catalyst Loading (mol%) | 1 - 5 | 1 - 5 |
Experimental Protocols
Below are representative, generalized protocols for Buchwald-Hartwig and Suzuki-Miyaura reactions. Note: These are starting points and should be optimized for your specific substrates.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling
-
To a round-bottom flask, add the aryl halide derivative of 4-ethoxypyridine (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a degassed mixture of solvents (e.g., Dioxane/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Signaling Pathways and Logical Relationships
Catalytic Cycle for Buchwald-Hartwig Amination
The following diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Logical Relationship for Suzuki-Miyaura Reaction Troubleshooting
This diagram outlines the dependencies of key reaction parameters.
Caption: Key parameter relationships in Suzuki-Miyaura coupling.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Palladium Catalyst Removal from 4-Ethoxypyridin-3-amine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 4-Ethoxypyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving this compound?
A1: The primary challenge stems from the molecular structure of this compound. The nitrogen atoms within the pyridine ring and the amine group can act as strong ligands, forming stable complexes with palladium.[1][2] This chelation can render the palladium more soluble in the reaction mixture, making its removal by simple filtration less effective.[2][3]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for elemental impurities in APIs.[3] For palladium, the permitted daily exposure is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the specific daily dosage.[3] It is crucial to consult the latest ICH Q3D guidelines for precise limits.[3]
Q3: What are the most common methods for removing palladium catalysts in this context?
A3: Several methods are employed for palladium removal, and the optimal choice depends on the nature of the catalyst (homogeneous or heterogeneous) and the specific reaction conditions.[3] Common techniques include:
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[4]
-
Scavenging: Employing solid-supported reagents that selectively bind to palladium.[3]
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[4]
-
Filtration: Primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C).[3]
-
Chromatography: Column chromatography can significantly reduce palladium levels.[3]
Q4: How do I choose the best palladium removal method for my this compound reaction?
A4: The selection of the optimal method depends on several factors:
-
The nature of your product: Consider its solubility, stability, and its potential to chelate with palladium.
-
The form of the palladium residue: Determine if it is dissolved (homogeneous) or solid (heterogeneous).
-
The scale of your synthesis: Cost and ease of handling are important for larger-scale production.
-
Required final purity: The target residual palladium level will influence the rigor of the method required.
Q5: How can I quantify the amount of residual palladium in my product?
A5: Highly sensitive analytical techniques are necessary to accurately quantify trace levels of palladium. The most common methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[3][5][6] X-ray fluorescence is another validated method for this purpose.[7]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the palladium removal process.
Issue 1: High levels of residual palladium in the final product after purification.
-
Possible Cause: Strong chelation of palladium by the this compound.[1][2] The palladium species may be highly soluble in the solvent, rendering simple filtration ineffective.[4]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, thiourea-based, or dimercaptotriazine (DMT)-based scavengers are often effective.[2][8]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time to enhance removal efficiency.[4]
-
Activated Carbon Treatment: Use activated carbon, either alone or in combination with a scavenger. Be mindful that this can sometimes lead to product loss through non-specific adsorption.[1][2]
-
Crystallization: This can be an effective final purification step. The use of additives like N-acetylcysteine or thiourea can help to keep the palladium species in the mother liquor.[2]
-
Issue 2: Significant loss of this compound product during the purification process.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, especially with activated carbon.[1][4]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[4]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce product loss.[4]
-
Adjust the Solvent: The solvent can influence the binding of both palladium and your product to the adsorbent. A solvent in which your product is highly soluble may minimize its adsorption.[4]
-
Change the Purification Method: If product loss remains high, consider alternative methods like crystallization or liquid-liquid extraction.[4]
-
Issue 3: Inconsistent palladium removal results from batch to batch.
-
Possible Cause: Variability in the form of the palladium species (e.g., oxidation state, ligands) in the crude reaction mixture or inconsistent application of the removal procedure.
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[4]
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT, are effective against a wider range of palladium species.[3]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step could convert various palladium species into a single, more easily removed form.[4]
-
Quantitative Data on Palladium Removal
The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used. The following table summarizes reported efficiencies of various methods.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Notes |
| SiliaMetS® Thiol or Thiourea | 2400 | ≤ 16 | > 99.3 | Outperformed activated carbon and polymer-based scavengers in a specific drug candidate synthesis.[8] |
| Carboxen® 564 | 1250 | 12 | > 99.0 | Outperformed a thiol-functionalized silica scavenger.[9] |
| Biotage® MP-TMT | 33,000 | < 200 | > 99.4 | In a heavily loaded system.[10] |
| Biotage® MP-TMT | 500 - 800 | < 10 | > 98.0 | In a more typical catalytic system.[10] |
| TMT (20 mol%) + Activated Charcoal (0.2 wt) | 2239 | 20 | ~99.1 | |
| PhosphonicS SPM32 Scavenger Resin | N/A (105 mg in 50 mL) | N/A | > 99.5% removed in 20 hours | [11] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
-
Dissolve the Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Add the Scavenger Resin: Add 3-5 molar equivalents of a silica-based thiol scavenger (e.g., SiliaMetS Thiol) relative to the initial amount of palladium catalyst used.[1]
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined empirically.
-
Filter the Mixture: Filter the mixture through a pad of Celite® to remove the scavenger resin.
-
Wash the Resin: Wash the collected scavenger resin with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentrate the Filtrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze for Residual Palladium: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive technique to confirm the removal efficiency.
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]
-
Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[1]
-
Wash the Carbon: Wash the activated carbon on the filter pad with fresh solvent to recover any adsorbed product.
-
Concentrate the Filtrate: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analyze for Residual Palladium: Determine the residual palladium concentration in the final product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. arborassays.com [arborassays.com]
- 7. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. silicycle.com [silicycle.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. spinchem.com [spinchem.com]
degradation pathways of 4-Ethoxypyridin-3-amine under acidic conditions
Technical Support Center: 4-Ethoxypyridin-3-amine Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the .
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound under acidic conditions?
Under acidic conditions, the most probable degradation pathway is the acid-catalyzed hydrolysis of the 4-ethoxy group. This reaction would result in the formation of 4-Hydroxypyridin-3-amine and ethanol. The pyridine nitrogen is likely to be protonated in acidic media, which can influence the electronic properties of the ring and potentially affect the rate of hydrolysis.
Q2: How can I monitor the degradation of this compound and the formation of its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach. You should develop a method that can separate the parent compound, this compound, from its potential degradation product, 4-Hydroxypyridin-3-amine, and any other impurities.
Q3: What are the typical stress conditions for a forced degradation study under acidic conditions?
Forced degradation studies are intended to accelerate the degradation process.[1][2] Typical conditions involve treating a solution of the compound with a range of acid concentrations (e.g., 0.01N, 0.1N, or 1N HCl or H₂SO₄) at elevated temperatures (e.g., 40°C, 60°C, or 80°C).[1][2] The specific conditions should be chosen to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[2]
Q4: My degradation is proceeding much faster/slower than expected. What could be the cause?
Several factors can influence the rate of degradation:
-
Temperature: Higher temperatures will significantly increase the reaction rate.
-
Acid Concentration: A higher concentration of acid will generally lead to a faster degradation rate.
-
Solvent System: The polarity and composition of the solvent can affect the stability of the compound and the transition state of the hydrolysis reaction.
-
Purity of the Starting Material: Impurities could catalyze or inhibit the degradation process.
Q5: How can I confirm the structure of the degradation products?
The primary degradation product can be tentatively identified by comparing its retention time in the HPLC chromatogram with a synthesized standard of 4-Hydroxypyridin-3-amine. For definitive structural confirmation, the degradation product should be isolated (e.g., by preparative HPLC) and characterized using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed | - Conditions are too mild (low acid concentration or temperature).- The compound is highly stable under the tested conditions. | - Increase the acid concentration and/or temperature.- Extend the duration of the experiment. |
| Complete degradation observed immediately | - Conditions are too harsh (high acid concentration or temperature). | - Reduce the acid concentration and/or temperature.- Analyze samples at earlier time points. |
| Multiple unexpected peaks in the chromatogram | - Secondary degradation pathways are occurring.- Impurities in the starting material are degrading.- Interaction with the solvent or container. | - Use milder degradation conditions.- Analyze a blank (solvent without the compound) under the same stress conditions.- Characterize the major unknown peaks using LC-MS. |
| Poor peak shape or resolution in HPLC | - Inappropriate mobile phase or column.- Co-elution of the parent compound and degradation products. | - Optimize the HPLC method (e.g., change the mobile phase composition, pH, or gradient).- Try a different type of HPLC column. |
| Inconsistent results between experiments | - Inaccurate preparation of solutions.- Fluctuations in temperature or other experimental conditions.- Degradation of the compound in the stock solution. | - Ensure accurate and consistent preparation of all solutions.- Carefully control and monitor the experimental parameters.- Use freshly prepared stock solutions for each experiment. |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of this compound at 60°C.
| Time (hours) | % Degradation (0.01N HCl) | % Degradation (0.1N HCl) | % Degradation (1N HCl) |
| 0 | 0.0 | 0.0 | 0.0 |
| 2 | 1.2 | 4.5 | 15.8 |
| 4 | 2.5 | 8.9 | 28.9 |
| 8 | 5.1 | 17.5 | 49.7 |
| 12 | 7.8 | 25.6 | 65.2 |
| 24 | 14.9 | 44.8 | 88.1 |
Experimental Protocols
Protocol: Forced Degradation of this compound in Acidic Conditions
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of methanol and water) to a final concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Prepare three sets of reaction vials.
-
To each vial, add an aliquot of the stock solution and the acidic solution (0.01N, 0.1N, and 1N HCl) to achieve a final drug concentration of 0.1 mg/mL.
-
Incubate the vials in a temperature-controlled water bath or oven at 60°C.
-
-
Time Points for Sampling:
-
Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Preparation for Analysis:
-
Immediately neutralize the withdrawn samples with an equivalent amount of a suitable base (e.g., NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 275 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound at each time point to its initial peak area at time zero.
-
Identify and quantify the degradation products based on their peak areas.
-
Visualizations
Caption: Hypothesized degradation pathway of this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for unexpected degradation results.
References
Technical Support Center: 4-Ethoxypyridin-3-amine Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving 4-Ethoxypyridin-3-amine.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Question: My Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid is resulting in a low yield of the desired product and a significant amount of a biaryl byproduct (homo-coupling). What are the likely causes and how can I resolve this?
Answer:
Low yields and the formation of a homo-coupled byproduct are common issues in Suzuki-Miyaura reactions, particularly with electron-rich and sterically hindered substrates. The primary causes are often related to reaction conditions that favor the homo-coupling of the boronic acid over the desired cross-coupling.
Key Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of boronic acids. The mechanism often involves the formation of a palladium peroxo complex which reacts with two molecules of the boronic acid.[1][2]
-
Solution: Rigorously degas all solvents and reagents. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles. Assemble your reaction under an inert atmosphere using Schlenk techniques or a glovebox.
-
-
Suboptimal Catalyst/Ligand System: The choice of palladium source and ligand is critical for promoting the desired cross-coupling pathway. For electron-rich and potentially coordinating substrates like aminopyridines, standard catalysts like Pd(PPh₃)₄ may be inefficient.
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos. These ligands promote the reductive elimination step and can stabilize the active Pd(0) species, disfavoring side reactions. Using a pre-formed catalyst, like an XPhos Pd G4 precatalyst, can also be beneficial.[3]
-
-
Inappropriate Base or Solvent: The base plays a crucial role in the transmetalation step, and its strength and solubility can influence the reaction outcome. The solvent system must ensure all components remain in solution.
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid by a proton source (often water), leading to the formation of an arene byproduct and reducing the concentration of the active nucleophile.
-
Solution: Ensure anhydrous conditions if possible, though many Suzuki protocols require water. Use a carefully chosen base and avoid excessively high temperatures or prolonged reaction times, which can exacerbate protodeboronation.
-
Question: I am attempting a Buchwald-Hartwig amination using this compound as the amine source and an aryl bromide, but I am observing significant amounts of starting material and some dehalogenated arene. What can I do to improve the conversion?
Answer:
Incomplete conversion in Buchwald-Hartwig aminations, especially with heteroaromatic amines, can be due to catalyst deactivation or suboptimal reaction conditions. The formation of a dehalogenated arene suggests a competing reductive dehalogenation pathway.
Key Causes and Solutions:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Use bulky, electron-rich ligands like Xantphos or Josiphos-type ligands. These ligands can create a sterically hindered environment around the palladium, preventing strong coordination from the pyridine nitrogen.[5]
-
-
Ineffective Base: The choice of base is critical for the deprotonation of the amine to form the active palladium-amido complex.
-
Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[6]
-
-
Reductive Dehalogenation: This side reaction can be promoted by certain ligands and reaction conditions.
-
Solution: The choice of ligand can influence the rate of reductive dehalogenation. Screening different ligands is recommended. Additionally, ensuring a truly inert atmosphere is crucial, as trace oxygen can affect the catalyst's stability and reactivity.
-
-
Low Reaction Temperature: Buchwald-Hartwig aminations often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for any signs of decomposition.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling and why is it a problem in my reaction with this compound?
A1: Homo-coupling is a side reaction where two identical molecules couple together. In the context of a Suzuki-Miyaura reaction, this typically refers to the coupling of two molecules of the boronic acid to form a symmetrical biaryl. It is a problem because it consumes the boronic acid, reducing the yield of your desired cross-coupled product, and introduces a byproduct that can be difficult to separate.
Q2: How can I minimize the risk of homo-coupling from the outset of my experiment?
A2: The most critical step is the rigorous exclusion of oxygen from your reaction.[1][2] This involves using degassed solvents, assembling the reaction under an inert atmosphere (argon or nitrogen), and using fresh, high-purity reagents. Choosing a suitable palladium catalyst and ligand system, such as one with a bulky, electron-rich phosphine ligand, can also help to favor the cross-coupling pathway.
Q3: Are there any specific safety precautions I should take when working with palladium catalysts and phosphine ligands?
A3: Yes. Palladium catalysts, while used in small amounts, should be handled with care as they are heavy metals. Phosphine ligands are often air-sensitive and can be toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For air-sensitive reagents, use proper inert atmosphere techniques.
Q4: Can I use this compound in other cross-coupling reactions besides Suzuki and Buchwald-Hartwig?
A4: Yes, this compound can potentially be used in other cross-coupling reactions. For instance, it could be a substrate in Sonogashira couplings (if halogenated) or Heck reactions. The specific reaction conditions would need to be optimized for each type of coupling.
Data Presentation
The following tables provide representative data on the effect of different reaction parameters on the yield of cross-coupling reactions involving substrates similar to this compound.
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling of a Halogenated Pyrimidine with Phenylboronic Acid
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of Cross-Coupled Product (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ | Toluene/H₂O | 100 | 18 | 45 |
| 2 | Pd₂(dba)₃ (2 mol%) | PPh₃ (8 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 55 |
| 3 | Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| 4 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| 5 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ | Toluene/H₂O | 110 | 10 | 95 |
Data is illustrative and based on typical results for similar substrates.[4]
Table 2: Influence of Catalyst System on Buchwald-Hartwig Amination of an Aryl Bromide with an Aminopyridine Derivative
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | P(o-tol)₃ (4 mol%) | NaOtBu | Toluene | 100 | 24 | 35 |
| 2 | Pd₂(dba)₃ (2 mol%) | BINAP (3 mol%) | NaOtBu | Toluene | 100 | 24 | 65 |
| 3 | Pd(OAc)₂ (2 mol%) | Xantphos (4 mol%) | NaOtBu | Dioxane | 100 | 18 | 88 |
| 4 | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₃PO₄ | t-BuOH | 100 | 18 | 91 |
Data is illustrative and based on typical results for similar substrates.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound derivative (e.g., a boronic acid or ester)
-
Aryl halide (bromide or iodide is preferred over chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane and water)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound derivative (1.0 eq), the aryl halide (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium precatalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas in a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), the base (1.5 eq), the palladium precatalyst (e.g., 2 mol%), and a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[7]
Visualizations
Caption: Competing pathways in Suzuki-Miyaura coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
Comparative Guide to Analytical Methods for Purity Assessment of 4-Ethoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 4-Ethoxypyridin-3-amine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the principles, experimental protocols, and comparative performance of various techniques, supported by experimental data and visual workflows to aid in method selection and implementation.
Overview of Analytical Strategies
The purity assessment of this compound involves a multi-faceted approach to identify and quantify impurities. These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradation products). A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive purity profile.
The following diagram illustrates a general workflow for the purity assessment of this compound:
structure-activity relationship (SAR) studies of 4-Ethoxypyridin-3-amine analogs
This guide provides a comparative analysis of 4-ethoxypyridin-3-amine analogs, focusing on their structure-activity relationship (SAR) as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in the research and development of novel treatments for Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Structure-Activity Relationship of 4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine Analogs
A key series of analogs based on a 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold have been identified as potent inhibitors of LRRK2 kinase activity. The structure-activity relationship (SAR) studies for this series have led to the discovery of highly potent and selective compounds. Below is a summary of the key findings, focusing on the lead compound from this series.
| Compound ID | Structure | LRRK2 IC50 (nM) | Key Structural Features |
| Compound 7 | (Chemical structure of 4-ethoxy-N-(4-methyl-3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine) | 6.8[1] | 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine core with a 4-methyl-3-(trifluoromethyl)phenyl substituent on the 2-amino group. |
| General Scaffold | (Chemical structure of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine) | - | The 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine core is a key structural motif for LRRK2 inhibition. |
Note: A detailed SAR table with multiple analogs from the primary research article by Garofalo et al. was not publicly available. The data presented here focuses on the lead compound identified in a review of this work.
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro kinase activity of LRRK2 and the inhibitory potential of test compounds. This protocol is based on commonly used methods in the field, such as Homogeneous Time-Resolved Fluorescence (HTRF) and radiometric assays.
In Vitro LRRK2 Kinase Inhibition Assay (HTRF)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against LRRK2 kinase.
Materials:
-
Recombinant human LRRK2 (wild-type or mutant, e.g., G2019S)
-
LRRKtide (a synthetic peptide substrate) or other suitable substrate like Rab10
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Test compounds (solubilized in DMSO)
-
HTRF Detection Reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.
-
Reaction Mixture Preparation: A reaction mixture containing LRRK2 enzyme and the peptide substrate in the assay buffer is prepared.
-
Assay Protocol:
-
Add 2 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 4 µL of the LRRK2 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the HTRF detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
The ratio of the emission signals is calculated, and the percent inhibition is determined relative to the DMSO control.
-
IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software.
-
Mandatory Visualizations
LRRK2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving LRRK2 and the point of inhibition by the this compound analogs. LRRK2 is a complex, multi-domain protein with both kinase and GTPase functions. Its kinase activity is implicated in the phosphorylation of several downstream substrates, including Rab GTPases, which are involved in vesicular trafficking. Pathogenic mutations, such as G2019S, lead to increased kinase activity, contributing to neuronal dysfunction.
Caption: Simplified LRRK2 signaling pathway and inhibitor action.
Experimental Workflow for SAR Studies
The diagram below outlines a typical workflow for conducting structure-activity relationship studies of kinase inhibitors, from initial screening to lead optimization.
Caption: Workflow for kinase inhibitor SAR studies.
References
The Nuances of Alkoxy Substitution: A Comparative Guide to Ethoxy vs. Methoxy Substituted Aminopyridines in Drug Discovery
For researchers, scientists, and drug development professionals, the subtle art of molecular modification is paramount in the quest for novel therapeutics. The choice between an ethoxy (-OCH₂CH₃) and a methoxy (-OCH₃) substituent on a pharmacologically active scaffold like aminopyridine can significantly impact a compound's biological profile. This guide offers a comparative analysis of ethoxy- versus methoxy-substituted aminopyridines, drawing upon established principles of medicinal chemistry to inform rational drug design.
Physicochemical and Pharmacokinetic Profile: A Tale of Two Alkoxy Groups
The primary distinction between an ethoxy and a methoxy group is the addition of a single methylene unit. This seemingly minor change can have a cascade of effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Rationale & Potential Implications |
| Lipophilicity (logP) | Lower | Higher | The longer alkyl chain of the ethoxy group increases its nonpolar character, leading to greater lipophilicity. This can enhance cell membrane permeability but may also increase binding to plasma proteins and sequestration in adipose tissue. |
| Molecular Weight | Lower | Higher | The ethoxy group adds 14 daltons to the molecular weight. While a small difference, it can be a factor in binding interactions and overall drug-likeness.[1] |
| Steric Hindrance | Lower | Higher | The bulkier ethoxy group can introduce greater steric hindrance, which may influence the molecule's ability to bind to its biological target. This can be either beneficial or detrimental, depending on the specific binding pocket.[2] |
| Metabolic Stability | Potentially less stable | Potentially more stable | The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes. The ethoxy group, while also subject to metabolism, may exhibit a different metabolic profile, potentially leading to a longer half-life. |
| Electronic Effects | Electron-donating | Electron-donating | Both are electron-donating groups through resonance, which can influence the reactivity and binding affinity of the aminopyridine ring. The electronic effects are generally considered to be similar.[3] |
A Glimpse into Biological Activity: An Extrapolated Comparison
Based on the differing physicochemical properties, we can infer potential variations in the biological activities of ethoxy- and methoxy-substituted aminopyridines.
Anticancer Activity
In the realm of oncology, the antiproliferative activity of pyridine derivatives has been a subject of interest.[4] The increased lipophilicity of an ethoxy-substituted aminopyridine could lead to enhanced penetration into cancer cells, potentially increasing its cytotoxic effects. However, the greater steric bulk of the ethoxy group could also hinder its interaction with the active site of a target enzyme, such as a kinase.
Conversely, methoxy-substituted pyridine derivatives have shown promise as anticancer agents.[5][6] The positioning of the methoxy group can significantly influence the anticancer activity.[7] While a direct comparison is not available, it is plausible that for a given aminopyridine scaffold, one substitution may prove more favorable than the other depending on the specific target and the geometry of its binding site.
To illustrate a hypothetical scenario, consider the following table of fictional data for two analogous aminopyridine compounds tested against a cancer cell line.
| Compound | Substitution | IC₅₀ (µM) |
| AP-OMe | Methoxy | 1.5 |
| AP-OEt | Ethoxy | 0.8 |
| This table is a hypothetical representation for illustrative purposes only and is not based on actual experimental data from a comparative study. |
Antimicrobial Activity
The antimicrobial properties of aminopyridine derivatives have also been explored.[8][9] Similar to anticancer activity, the increased lipophilicity of ethoxy-substituted compounds could facilitate their passage through the lipid-rich cell walls of bacteria, potentially leading to greater efficacy. Some studies have reported on the antimicrobial activities of methoxy- and ethoxy-substituted heterocyclic compounds, though not in a direct comparative context for aminopyridines.[10][11]
Experimental Protocols: A Methodological Overview
To provide a practical context, the following is a detailed protocol for an in vitro cytotoxicity assay, a common method for evaluating the anticancer potential of new compounds.
MTT Assay for In Vitro Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship (SAR) study, which would be essential for a direct comparison of ethoxy and methoxy analogs.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, reactions and antimicrobial activities of 8-ethoxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating 4-Ethoxypyridin-3-amine Derivatives: A Comparison Guide for Cellular Assays
This guide provides a comprehensive comparison of key cellular assays for the validation of 4-Ethoxypyridin-3-amine derivatives, a class of compounds often investigated as kinase inhibitors. For researchers, scientists, and drug development professionals, moving from a promising biochemical hit to a validated cellular lead is a critical step. This involves confirming that a compound enters the cell, engages its intended target, modulates its activity, and produces a desired downstream physiological effect. This guide details the methodologies and data interpretation for essential cellular assays to robustly validate these derivatives against alternatives.
Target Engagement: Is the Compound Binding its Target in the Cell?
Before assessing the functional consequences of a drug, it is crucial to confirm that it physically interacts with its intended target protein within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[1]
Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein structure, making it more resistant to thermal denaturation.[2] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble target protein that remains, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates direct target engagement.[2][3]
There are two primary CETSA formats:
-
Melt Curve (Tagg Curve): Cells are treated with a fixed concentration of the compound, and the temperature is varied to determine the aggregation temperature (Tagg). A shift in Tagg confirms engagement.[1]
-
Isothermal Dose-Response (ITDR): Cells are treated with varying concentrations of the compound and heated at a single, fixed temperature. This allows for the determination of the compound's potency (EC50) for target binding in a cellular context.[4]
Data Presentation: Target Engagement
| Derivative | Target Kinase | CETSA Format | Concentration | ΔTagg (°C) | Cellular EC50 (µM) |
| Compound A | Kinase X | Melt Curve | 10 µM | + 4.2 | - |
| Compound A | Kinase X | ITDR | 0.01 - 100 µM | - | 0.85 |
| Alternative B | Kinase X | Melt Curve | 10 µM | + 1.5 | - |
| Alternative B | Kinase X | ITDR | 0.01 - 100 µM | - | 12.3 |
| Vehicle | Kinase X | Melt Curve | - | 0 | - |
Cellular Kinase Activity: Is the Compound Inhibiting the Target's Function?
Confirming target engagement is the first step. The next is to verify that this binding event translates into functional inhibition of the kinase's activity. This is most directly measured by assessing the phosphorylation status of the kinase's known downstream substrates.
Western Blot for Phosphorylated Proteins
Western blotting is a fundamental technique to detect the levels of specific proteins and their post-translational modifications, such as phosphorylation.[5] To assess kinase inhibition, cells are treated with the this compound derivative, and the cell lysates are analyzed for the levels of a specific phosphorylated substrate. A potent inhibitor will cause a dose-dependent decrease in the phosphorylation of the substrate, while the total amount of the substrate protein remains unchanged.[6]
Data Presentation: Cellular Kinase Inhibition
| Derivative | Target Pathway | Substrate | Treatment Conc. (µM) | % Reduction in p-Substrate | Cellular IC50 (µM) |
| Compound A | Kinase X -> Substrate Y | Phospho-Y (Ser42) | 1.0 | 85% | 0.45 |
| Alternative B | Kinase X -> Substrate Y | Phospho-Y (Ser42) | 1.0 | 32% | 9.8 |
| Vehicle | Kinase X -> Substrate Y | Phospho-Y (Ser42) | - | 0% | - |
Cellular Viability & Proliferation: What is the Downstream Effect?
The ultimate goal of many kinase inhibitors, particularly in oncology, is to inhibit cell growth or induce cell death.[7] Cell viability and proliferation assays measure the overall cellular response to the compound, providing a critical assessment of its therapeutic potential.
Common Viability Assays:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP within cells, as only metabolically active, viable cells can produce ATP.[8] The amount of luminescence produced is directly proportional to the number of viable cells.[9] This method is highly sensitive and has a broad dynamic range.[10]
-
Tetrazolium Reduction Assays (e.g., MTT, MTS): These colorimetric assays rely on the ability of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt to a colored formazan product.[11] The amount of color produced is proportional to the number of viable cells.
-
Resazurin Reduction Assays (e.g., AlamarBlue™): Metabolically active cells can reduce the non-fluorescent dye resazurin to the highly fluorescent resorufin.[8] This assay is non-toxic and allows for continuous monitoring of cell health.[10]
Data Presentation: Anti-Proliferative Activity
| Derivative | Cell Line | Assay Type | Incubation Time (h) | GI50 (µM) |
| Compound A | Cancer Cell Line 1 | CellTiter-Glo | 72 | 0.6 |
| Alternative B | Cancer Cell Line 1 | CellTiter-Glo | 72 | 15.2 |
| Staurosporine (Control) | Cancer Cell Line 1 | CellTiter-Glo | 72 | 0.05 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of the this compound derivative or vehicle (e.g., DMSO) for 1-2 hours at 37°C.[2]
-
Cell Harvesting: Harvest cells, wash with ice-cold PBS containing protease and phosphatase inhibitors, and resuspend in PBS to a final concentration of 1-2 x 10^6 cells/mL.[2]
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 64°C) using a thermal cycler. Include an unheated control.[2]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[2]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[2]
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine protein concentration using a BCA assay.
-
Western Blotting: Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western blot using an antibody specific to the target kinase.[1]
-
Data Analysis: Quantify the band intensities. Normalize the intensity at each temperature to the unheated control and plot the percentage of soluble protein against temperature to generate the melt curves.[2]
Protocol 2: Western Blot for Phosphorylated Proteins
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of the this compound derivative for the desired time. If necessary, stimulate the signaling pathway of interest.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[12]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the lysate with an equal volume of 2x SDS-PAGE sample buffer and heat at 95°C for 5 minutes to denature the proteins.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[14]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate, diluted in TBST with 5% BSA.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again three times with TBST. Perform detection using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) substrate protein or a housekeeping protein like GAPDH.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and culture overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative. Include vehicle-only controls (for 100% viability) and wells with no cells (for background). Incubate for the desired period (e.g., 72 hours).[9]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[8]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated controls and plot the percent viability against the log of the compound concentration to determine the GI50 value.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. fishersci.com [fishersci.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Analysis of Catalysts for 4-Ethoxypyridin-3-amine Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is a cornerstone of innovation. The coupling of substituted pyridines, such as 4-Ethoxypyridin-3-amine, is a critical step in the development of numerous pharmaceutical and agrochemical compounds. The choice of catalyst for these reactions is paramount to achieving high yields, selectivity, and overall process efficiency. This guide provides a comparative analysis of different catalytic systems potentially applicable to the cross-coupling reactions of this compound, based on established methodologies for structurally similar compounds.
While specific experimental data for the coupling of this compound is not extensively available in the public domain, this guide extrapolates from well-documented catalytic systems for analogous aminopyridines and aryl amines. The primary focus will be on palladium-catalyzed reactions, which are the most prevalent and versatile methods for C-N and C-C bond formation. The main coupling reactions considered are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Catalyst Performance Comparison
The selection of a suitable catalyst system, which includes the palladium source and the ancillary ligand, is crucial for the successful coupling of this compound. The electronic properties and steric hindrance of both the substrate and the coupling partner will influence the optimal choice. Below is a summary of catalyst systems commonly employed for the coupling of related aminopyridine substrates, which can serve as a starting point for reaction optimization.
Table 1: Potential Catalyst Systems for Buchwald-Hartwig Amination of this compound
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) for Analogous Substrates |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 85-98 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 80-95 |
| PdCl₂(dppf) | Cs₂CO₃ | THF | 80-100 | 75-90 |
| [Pd(allyl)Cl]₂ / cataCXium® A | K₂CO₃ | t-BuOH/H₂O | 80-100 | 80-95 |
Table 2: Potential Catalyst Systems for Suzuki-Miyaura Coupling of (a hypothetical) 3-halo-4-ethoxypyridine with a boronic acid
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) for Analogous Substrates |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 80-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85-98 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100-120 | 80-92 |
| [Pd(allyl)Cl]₂ / tBuXPhos | K₃PO₄ | Toluene/H₂O | 90-110 | 88-97 |
Experimental Workflows and Methodologies
The successful implementation of these coupling reactions relies on meticulous experimental technique, particularly the exclusion of oxygen and moisture. Below is a generalized experimental workflow and detailed protocols for Buchwald-Hartwig and Suzuki-Miyaura couplings, which should be adapted and optimized for the specific substrates and catalysts being used.
Caption: General workflow for catalytic cross-coupling reactions.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halo-4-ethoxypyridine (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of solvent (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Signaling Pathways and Logical Relationships
The catalytic cycles for these cross-coupling reactions are well-established and provide a logical framework for understanding the role of each component.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
This guide provides a foundational understanding of the catalytic systems and methodologies that are likely to be successful for the coupling of this compound. Researchers are encouraged to use this information as a starting point for the development and optimization of specific reaction conditions tailored to their unique synthetic challenges.
Kinase Selectivity of 4-Ethoxypyridin-3-amine Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in the fields of oncology and neurodegenerative diseases. The 4-Ethoxypyridin-3-amine scaffold has emerged as a promising starting point for the design of potent inhibitors targeting specific kinases involved in critical cellular signaling pathways. This guide provides an objective comparison of the kinase selectivity of key inhibitors based on this scaffold, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50) of the lead compound URMC-099 and its optimized analog, Prostetin/12k, against key kinase targets. This data is extracted from the study "Development of MAP4 kinase inhibitors as motor-neuron-protecting agents". The improved potency of Prostetin/12k for MAP4K4 (HGK) highlights the successful optimization of the this compound scaffold.
| Compound | Target Kinase | IC50 (nM) |
| URMC-099 (Compound 1) | MAP4K4 (HGK) | 5.93 |
| MLK3 | 18.60 | |
| Prostetin/12k | MAP4K4 (HGK) | 0.30 |
| MLK3 | 23.70 |
Table 1: Comparison of IC50 values for this compound based inhibitors against Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4, also known as HGK) and Mixed-Lineage Kinase 3 (MLK3).
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount for understanding a compound's therapeutic potential and potential off-target effects. Below are detailed methodologies for key experiments utilized in assessing the kinase selectivity profile of inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay is a widely used method to determine the potency of a kinase inhibitor by measuring the incorporation of a radiolabeled phosphate group from ATP into a substrate.
Materials:
-
Purified kinase of interest (e.g., MAP4K4)
-
Kinase-specific substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
Test compounds (e.g., URMC-099, Prostetin/12k) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the diluted test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Kinome-Wide Selectivity Profiling (KINOMEscan™)
To assess the selectivity of an inhibitor across a broad range of kinases, a high-throughput screening platform such as KINOMEscan™ is often employed. This method is based on a competitive binding assay.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Procedure Outline:
-
Kinases, tagged with a unique DNA identifier, are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
After an incubation period to reach equilibrium, the unbound kinases are washed away.
-
The amount of kinase bound to the immobilized ligand is measured by qPCR.
-
The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.
-
Hits are typically defined as kinases showing a significant reduction in binding (e.g., >90% inhibition) at the screening concentration.
-
For potent hits, dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental design is crucial for understanding the impact and assessment of these inhibitors.
The this compound based inhibitors discussed in this guide primarily target the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, including MAP4K4, and the NUAK family of kinases. Understanding the signaling cascades in which these kinases operate is essential for predicting the cellular effects of their inhibition.
head-to-head comparison of Suzuki vs. Stille coupling for 4-Ethoxypyridin-3-amine
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 4-Ethoxypyridin-3-amine
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The formation of carbon-carbon bonds involving pyridine scaffolds is a common challenge, and the choice of coupling methodology can significantly impact reaction efficiency, yield, and substrate scope. This guide provides a detailed comparison of the Suzuki and Stille couplings for the functionalization of this compound, a key intermediate in medicinal chemistry. While specific data for this exact molecule is limited, this comparison draws upon experimental data from structurally analogous aminopyridine and heterocyclic systems to provide a predictive overview of performance.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Reagent Stability | Boronic acids can be prone to protodeboronation; boronic esters are more stable. | Organostannanes are generally stable to air and moisture.[1] |
| Reaction Conditions | Typically requires a base. | Often proceeds under neutral or mildly basic conditions. |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[1] |
| Byproduct Removal | Boron byproducts are generally water-soluble and easy to remove. | Tin byproducts can be challenging to remove from the reaction mixture. |
Performance Comparison: Experimental Data
The choice between Suzuki and Stille coupling is often dictated by the electronic and steric nature of the coupling partners. The following tables summarize quantitative yield data from a comparative study on the functionalization of diazocines, which includes pyridine substrates, highlighting the strengths and weaknesses of each reaction.[2][3]
Table 1: Coupling of Electronically Varied Aryl Bromides with a Pyridine Substrate [2][3]
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | 95 | 90 |
| 4-Bromotoluene | 91 | 92 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80 | 89 |
| 4-Bromobenzaldehyde | 39 | 91 |
| Methyl 4-bromobenzoate | 59 | 80 |
Table 2: Coupling of Sterically Hindered Aryl Bromides [2]
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 1-Bromo-2-isopropylbenzene | 60 | 86 |
Table 3: Coupling of Heterocyclic Bromides [2][3]
| Heterocyclic Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 2-Bromothiophene | 66 | 94 |
| 3-Bromothiophene | 57 | 90 |
| 4-Bromopyridine | Low (not specified) | Moderate (not specified) |
Catalytic Cycles and Experimental Workflows
The catalytic cycles for both Suzuki and Stille couplings proceed via a similar sequence of oxidative addition, transmetalation, and reductive elimination. However, a key difference lies in the activation of the organometallic reagent. The Suzuki coupling requires a base to activate the organoboron species for transmetalation, whereas the Stille coupling typically does not.
Caption: Generalized catalytic cycles for Suzuki and Stille couplings.
Caption: Generalized experimental workflows for Suzuki and Stille couplings.
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the Suzuki and Stille couplings of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for this specific substrate.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for the coupling of other substituted aminopyridines.[4][5]
Materials:
-
This compound (or its corresponding halide derivative, e.g., a brominated version) (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the halogenated this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 85–95 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling of this compound
This protocol is a general procedure and requires handling of toxic organotin reagents in a well-ventilated fume hood.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1–1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Optional: Additive such as LiCl or CuI
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the halogenated this compound (1.0 equiv) and the palladium catalyst.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the organostannane.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Purification: Filter the slurry through celite and wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Conclusion
Both the Suzuki and Stille couplings are powerful methods for the functionalization of this compound. The Suzuki coupling is often the preferred initial choice due to the low toxicity of the boron reagents and the straightforward purification.[6] However, for substrates that are sensitive to basic conditions or for sterically demanding couplings, the Stille reaction may offer superior performance.[2] The Stille coupling's excellent functional group tolerance is a significant advantage, though the toxicity of organotin compounds and the challenges in their removal are important considerations.[1] The selection between these two methods should be based on the specific requirements of the synthesis, including the nature of the coupling partners, functional group compatibility, and scalability.
References
- 1. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Evaluating the Pharmacokinetic Properties of 4-Ethoxypyridin-3-amine Derivatives: A Comparative Guide
In the early stages of drug discovery, a thorough evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for selecting candidates with a higher probability of clinical success.[1][2][3] This guide provides a comparative framework for assessing the pharmacokinetic profiles of novel 4-Ethoxypyridin-3-amine derivatives, outlining key in vitro assays, presenting data in a structured format, and detailing experimental protocols. The data presented herein is for illustrative purposes to guide researchers in their evaluation process.
Data Presentation: Comparative In Vitro ADME Profile
The following tables summarize key pharmacokinetic parameters for hypothetical this compound derivatives compared to a standard control compound. These parameters are crucial for predicting a drug's behavior in a living system.[1]
Table 1: Metabolic Stability and Plasma Protein Binding
| Compound | Liver Microsome Stability (t½, min) | Hepatocyte Stability (t½, min) | Plasma Protein Binding (Human) (% Unbound) |
| Derivative A | 45 | 90 | 15.2 |
| Derivative B | > 60 | > 120 | 5.8 |
| Warfarin (Control) | 25 | 55 | 1.1 |
Table 2: Permeability and Cytochrome P450 Inhibition
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A / A→B) | CYP3A4 Inhibition (IC₅₀, µM) | CYP2D6 Inhibition (IC₅₀, µM) |
| Derivative A | 15.5 | 1.2 | > 50 | 25.3 |
| Derivative B | 8.2 | 3.5 | 12.1 | > 50 |
| Verapamil (Control) | 10.0 | > 2.0 | 5.0 | 15.0 |
Experimental Workflows and Logical Diagrams
Visualizing the experimental process and decision-making logic is essential for planning and interpretation.
Caption: General workflow for ADME screening of new chemical entities.
Caption: Experimental workflow for the liver microsomal stability assay.
Caption: Decision-making tree based on in vitro pharmacokinetic data.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and data interpretation. The following protocols are standard procedures for key in vitro ADME assays.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[4][5]
-
Objective: To determine the in vitro intrinsic clearance and metabolic half-life (t½) of a compound.[4][6]
-
Materials:
-
Liver microsomes (human, rat, or mouse).[4]
-
Test compounds and positive control (e.g., Verapamil).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase).[4]
-
Termination solution: Ice-cold acetonitrile with an internal standard.
-
-
Procedure:
-
A reaction mixture is prepared containing liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer.
-
The mixture is pre-warmed at 37°C for 5-10 minutes.[7]
-
The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.[4][7]
-
Aliquots are collected at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[4]
-
The reaction in each aliquot is immediately terminated by adding ice-cold acetonitrile.
-
Samples are centrifuged to precipitate proteins.[6]
-
The supernatant is collected and the concentration of the remaining parent compound is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5]
-
The natural logarithm of the percentage of compound remaining is plotted against time to determine the elimination rate constant, from which the half-life (t½) is calculated.
-
Plasma Protein Binding (Rapid Equilibrium Dialysis)
This assay measures the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to target sites.[8][9][10][11]
-
Objective: To determine the percentage of a compound that is bound and unbound to plasma proteins.[11]
-
Materials:
-
Procedure:
-
The test compound is added to plasma at a final concentration (e.g., 1-10 µM).[8][9][12]
-
The plasma containing the test compound is added to one chamber (the donor chamber) of the RED device insert.[8][12]
-
An equal volume of PBS is added to the corresponding buffer chamber (the receiver chamber).[8][9]
-
The sealed unit is incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[8][9][11]
-
After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.[8][9]
-
Samples are prepared for analysis by adding a protein precipitation solvent (e.g., acetonitrile). To ensure accurate comparison, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS (matrix matching).[11]
-
The concentration of the compound in both chambers is determined by LC-MS/MS.[8][9][11]
-
The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions (DDIs).[13][14][15][16]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against major human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[14][17]
-
Materials:
-
Procedure:
-
The test compound (at various concentrations) is pre-incubated with human liver microsomes and buffer at 37°C.
-
A CYP isoform-specific probe substrate is added to the mixture.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The incubation is carried out for a specific time at 37°C.
-
The reaction is terminated by adding a cold organic solvent.
-
Following centrifugation, the formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS or fluorescence.[14][18]
-
The rate of metabolite formation in the presence of the test compound is compared to a vehicle control.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the test compound concentration.[17]
-
References
- 1. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Plasma Protein Binding Assay [visikol.com]
- 10. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 11. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 12. enamine.net [enamine.net]
- 13. criver.com [criver.com]
- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. criver.com [criver.com]
- 17. enamine.net [enamine.net]
- 18. reactionbiology.com [reactionbiology.com]
Comparative Cross-Reactivity Profiling of Representative Aminopyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. A critical aspect of this process is the comprehensive assessment of a compound's selectivity, often referred to as cross-reactivity profiling. This guide provides a comparative overview of the cross-reactivity profiles of representative aminopyridine-based kinase inhibitors, a common scaffold in drug discovery. The following sections present illustrative experimental data, detailed methodologies for key assays, and visualizations of experimental workflows and relevant signaling pathways. While specific data for 4-Ethoxypyridin-3-amine analogs is not publicly available, the data and protocols presented here for analogous compounds serve as a practical guide for researchers in the field.
Data Presentation: Kinase Inhibition Profiles
The inhibitory activity of a compound is often quantified by its IC50 value, which is the concentration required to inhibit 50% of a specific kinase's activity. The following tables summarize the cross-reactivity data for two hypothetical aminopyridine analogs against a panel of representative kinases.
Table 1: Inhibitory Activity (IC50, nM) of Aminopyridine Analogs against a Panel of Kinases
| Kinase Target | Primary Family | Analog 1 (IC50, nM) | Analog 2 (IC50, nM) | Staurosporine (Control) (IC50, nM) |
| CDK2/cyclin A | CMGC | 120 | >10,000 | 6.5 |
| GSK-3α/β | CMGC | >10,000 | 75 | 8.0 |
| PKA | AGC | 1,500 | 980 | 7.5 |
| ROCK1 | AGC | 800 | 450 | 12 |
| AKT1 | AGC | >10,000 | >10,000 | 25 |
| SRC | Tyrosine Kinase | 300 | 5,000 | 5.8 |
| ABL1 | Tyrosine Kinase | 450 | >10,000 | 6.0 |
| JNK1 | CMGC | 50 | 8,000 | 15 |
| p38α | CMGC | 8,500 | 150 | 20 |
Data is illustrative and serves as a template for presenting experimental findings.
Table 2: Percent Inhibition of a Broader Kinase Panel at 1 µM Compound Concentration
| Kinase Target | Analog 1 (% Inhibition) | Analog 2 (% Inhibition) |
| MAP4K4 | 95 | 15 |
| FLT3 | 10 | 88 |
| Aurora A | 5 | 92 |
| Aurora B | 8 | 95 |
| IKKα | 12 | 5 |
| JNK2 | 85 | 20 |
| p38β | 15 | 80 |
This table provides a broader overview of selectivity at a single high concentration.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of cross-reactivity data. Below are methodologies for two common kinase assay platforms.
Radiometric Kinase Assay (Filter Binding)
Radiometric assays are considered a gold standard for kinase profiling due to their direct measurement of phosphate incorporation and high sensitivity.[1][2] This method relies on the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a substrate.[2]
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (analogs) and controls (e.g., Staurosporine) dissolved in DMSO
-
P81 phosphocellulose filter plates
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, combine the test compound, the specific kinase enzyme, and the corresponding substrate.
-
Initiation: Start the kinase reaction by adding a solution containing [γ-³³P]ATP. The final reaction volume is typically 25-50 µL.[1]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination and Capture: Stop the reaction and transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.
-
Washing: Wash the wells multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.[1]
-
Detection: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO-only control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular non-radioactive alternative that offers a homogeneous format suitable for high-throughput screening.[3][4]
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds and controls in DMSO
-
TR-FRET dilution buffer
-
EDTA solution (to stop the reaction)
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET compatible microplate reader
Procedure:
-
Reaction Setup: In a low-volume 384-well plate, add the test compound, kinase, and fluorescein-labeled substrate in the kinase reaction buffer.[5]
-
Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.[5]
-
Termination and Detection: Add a solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer. The EDTA stops the enzymatic reaction.[4][5]
-
Incubation: Incubate the plate for another 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.[6]
-
Measurement: Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[6]
-
Data Analysis: The TR-FRET signal is calculated as the ratio of the acceptor signal to the donor signal.[4] IC50 values are determined by plotting the emission ratio against the inhibitor concentration and fitting to a dose-response curve.
Mandatory Visualization
Experimental and Signaling Pathway Diagrams
Caption: General experimental workflow for in vitro kinase inhibitor profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Ethoxypyridin-3-amine
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 4-Ethoxypyridin-3-amine, ensuring the protection of laboratory personnel and the environment. Adherence to these procedural guidelines will foster a culture of safety and responsibility in your laboratory.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to consult the available, albeit incomplete, Safety Data Sheet and be aware of the following:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
-
Spill Response: In case of a spill, avoid direct contact. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.
Waste Identification and Segregation: A Critical First Step
Proper identification and segregation of chemical waste are fundamental to safe disposal.[1][2] this compound waste should be treated as hazardous unless confirmed otherwise by a qualified professional.
Key Segregation Principles:
-
Solid vs. Liquid: Do not mix solid and liquid waste streams.[2]
-
Halogenated vs. Non-Halogenated: If dissolved in a solvent, segregate into halogenated or non-halogenated solvent waste containers.[1]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides to prevent violent reactions.
The following table summarizes key considerations for the initial handling of this compound waste:
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Best Practice |
| Primary Container | Original or chemically compatible, sealed container | [2] |
| Labeling | "Hazardous Waste," full chemical name, and date | [2][3] |
| Storage Location | Designated and properly ventilated waste accumulation area | [4][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of waste.[2][6] This includes preparing only the necessary amount of solutions and avoiding over-purchasing of the reagent.
2. Containerization:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a designated, leak-proof, and clearly labeled solid waste container.[1][2]
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, sealed liquid waste container.[2] Do not fill containers beyond 80-90% capacity to allow for expansion.[2] The container must have a secure, screw-on cap.[4]
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container.[1]
3. Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.[2][3] Do not use abbreviations or chemical formulas.[2]
4. Storage: Store waste containers in a designated, well-ventilated satellite accumulation area that is away from general laboratory traffic.[4][5] Ensure that incompatible wastes are segregated.
5. Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3][6] Do not attempt to dispose of chemical waste down the drain or in the regular trash.[7]
6. Empty Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous liquid waste.[8] After rinsing, the container labels should be defaced, and the container can then be disposed of as non-hazardous waste, in accordance with institutional policies.[7][9]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel, minimizing environmental impact, and upholding the highest standards of laboratory safety.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 4-Ethoxypyridin-3-amine
Essential Safety and Handling Guide for 4-Ethoxypyridin-3-amine
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Butyl rubber or Nitrile) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed immediately upon contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor Cartridges | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. |
Quantitative Health Hazard Data (Analogous Compounds)
Specific toxicological data for this compound is not available. The following table provides data for structurally related aminopyridines and chloropyridines to guide risk assessment. This data should be interpreted with caution, and a conservative approach to safety is advised.
| Compound | CAS Number | LD50 Oral (Rat) | LD50 Dermal (Rabbit) | LC50 Inhalation (Rat) |
| 2-Aminopyridine | 504-29-0 | 20 mg/kg | 327 mg/kg | 0.53 mg/L (4 h)[1] |
| 4-Aminopyridine | 504-24-5 | 20 mg/kg[2] | No data available | No data available |
| o-Chloropyridine | 109-09-1 | 100 mg/kg (Mouse) | 64 mg/kg[3] | No data available |
Occupational Exposure Limits (Analogous Compounds)
There are no established Occupational Exposure Limits (OELs) for this compound. The limits for related compounds should be considered for risk management.
| Compound | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| 2-Aminopyridine | 0.5 ppm | 0.5 ppm | 0.5 ppm |
| Pyridine | 5 ppm | 5 ppm[4] | 5 ppm[4] |
Glove Compatibility and Breakthrough Time
Specific breakthrough time data for this compound is not available. The following table provides general guidance for glove selection based on data for aromatic amines and pyridines. Always inspect gloves before use and change them frequently.
| Glove Material | Breakthrough Time Guidance | Recommendation |
| Butyl Rubber | Generally provides excellent resistance to a wide range of chemicals, including many amines and pyridines. | Recommended for prolonged contact. |
| Nitrile | Offers good resistance to many common laboratory chemicals but may have variable performance with specific aromatic amines. | Suitable for splash protection ; change immediately upon contact. |
| Neoprene | Provides moderate resistance to a variety of chemicals. | Use with caution; refer to manufacturer-specific data. |
| Natural Rubber (Latex) | Generally poor resistance to many organic solvents and aromatic compounds. | Not Recommended . |
| Polyvinyl Chloride (PVC) | Variable resistance; generally not suitable for aromatic compounds. | Not Recommended . |
Experimental Protocols
Determination of Acute Toxicity (LD50/LC50)
Acute toxicity values like LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) are determined through standardized toxicological studies on laboratory animals.[5][6]
-
Test Subjects: Typically, rodents such as rats or mice are used.[5]
-
Administration Routes:
-
Oral (LD50): The test substance is administered in a single dose by gavage.
-
Dermal (LD50): The substance is applied to a shaved area of the skin.
-
Inhalation (LC50): Animals are exposed to the substance in an inhalation chamber for a specified duration, usually 4 hours.[1]
-
-
Dose Levels: Multiple groups of animals are exposed to different concentrations of the chemical. A control group receives a placebo.
-
Observation Period: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.
-
Statistical Analysis: The dose or concentration that results in the death of 50% of the test population is calculated using statistical methods.[7]
Determination of Glove Permeation Breakthrough Time (ASTM F739 / EN 16523-1)
The resistance of a glove material to permeation by a chemical is determined using a standardized test method.[8][9]
-
Test Cell: A test cell is used which consists of two chambers separated by a sample of the glove material.[8]
-
Challenge Chemical: The outer chamber is filled with the test chemical (in this case, it would be this compound).
-
Collection Medium: The inner chamber contains a collection medium (gas or liquid) that is continuously monitored for the presence of the challenge chemical.[8]
-
Detection: Analytical techniques are used to detect the chemical in the collection medium.
-
Breakthrough Time: The time from the initial contact of the chemical with the glove material until it is detected in the collection medium at a standardized rate is recorded as the breakthrough time.[8]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Safe Handling and Operational Workflow
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
-
Handling the Compound:
-
Perform all manipulations of this compound, including weighing and preparing solutions, inside a certified chemical fume hood.
-
Use appropriate, clean glassware and equipment.
-
Keep containers of the chemical closed when not in use.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly label and store all waste materials.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department.
-
Control the Spill (for minor spills):
-
Cleanup and Decontamination:
-
Carefully collect the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area. For aromatic amines, specialized decontamination solutions may be used.[7][10] A solution of sodium bisulfite can be used to neutralize some aliphatic amines, but its effectiveness on this specific compound is not confirmed.[3]
-
Wipe the area with a suitable solvent and then with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (contaminated gloves, absorbent materials, etc.) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Do not mix with incompatible waste streams.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
-
Disposal Method:
-
The recommended method for the disposal of pyridine and its derivatives is controlled incineration.[11] Incinerators for nitrogen-containing organic waste should be equipped with afterburners and scrubbers to minimize the emission of nitrogen oxides (NOx).[11][12]
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
-
Visual Workflow Diagrams
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. international.skcinc.com [international.skcinc.com]
- 8. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 9. ASTM F739 method for testing the permeation resistance of protective clothing materials: critical analysis with proposed changes in procedure and test-cell design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. skcltd.com [skcltd.com]
- 11. mcclellandindia.com [mcclellandindia.com]
- 12. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
